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7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane Documentation Hub

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  • Product: 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane

The following technical guide details the chemical structure, synthetic accessibility, and medicinal chemistry utility of 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane . Advanced Scaffold Analysis for "Escape from Flatl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthetic accessibility, and medicinal chemistry utility of 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane .

Advanced Scaffold Analysis for "Escape from Flatland" Drug Design

Executive Summary

In modern drug discovery, the transition from flat, aromatic-rich molecules to three-dimensional, Fsp³-rich architectures is a critical strategy to improve solubility, metabolic stability, and target selectivity. 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane represents a premier "advanced intermediate" in this domain.[1] It combines a geometrically rigid 2,7-diazaspiro[3.5]nonane core—which orients exit vectors at a distinct 90° angle—with a tetrahydro-2H-pyran-4-carbonyl (oxane-4-carbonyl) moiety, a proven polar solubilizing group.[2] This guide analyzes its structural properties, synthetic routes, and application as a bioisostere for piperazine/piperidine in high-value targets such as GPCRs and E3 ligase ligands.

Chemical Identity & Physicochemical Profile

Nomenclature & Identifiers
  • IUPAC Name: 7-[(Tetrahydro-2H-pyran-4-yl)carbonyl]-2,7-diazaspiro[3.5]nonane[2]

  • Common Name: 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane[2]

  • Core Scaffold: 2,7-Diazaspiro[3.5]nonane[1][2][3][4]

  • Substituent: Oxane-4-carbonyl (Tetrahydropyran-4-carbonyl)[2]

  • CAS Registry Number (Core): 136098-14-1 (Parent amine)[2]

  • Molecular Formula: C₁₃H₂₂N₂O₂ (for the free secondary amine species)[2]

  • Molecular Weight: ~238.33 g/mol [2]

Structural Breakdown

The molecule consists of three distinct domains:

  • Domain A (Azetidine Ring): Contains the N2 nitrogen.[2] In this specific isomer, N2 is typically the "free" amine (or protected precursor) available for coupling to the pharmacophore.[2]

  • Domain B (Spiro Junction): The quaternary carbon at position 4 creates a perpendicular orientation between the four-membered and six-membered rings.[2]

  • Domain C (Piperidine Ring w/ THP Cap): The N7 nitrogen is acylated by the oxane-4-carboxylic acid.[2] This amide bond reduces the basicity of N7, directing basicity solely to N2.

Table 1: Calculated Physicochemical Properties (Free Amine)

Property Value Significance
cLogP ~0.8 - 1.2 Ideal for CNS and oral bioavailability (Lipinski compliant).[2]
TPSA ~49 Ų Indicates good membrane permeability.[2]
Fsp³ 0.85 High fraction of sp³ carbons; correlates with improved clinical success.[2]
pKa (N2) ~10.5 Highly basic secondary amine; key cation-π interaction driver.[2]

| pKa (N7) | Neutral | Amide functionality removes basicity at this position.[2] |

Structural Analysis & Vector Geometry

The spiro[3.5]nonane system is a "rigidifying" scaffold.[2] Unlike piperazine, which can adopt multiple chair/boat conformations, the spiro junction locks the two rings.

  • Orthogonality: The azetidine ring plane is perpendicular to the mean plane of the piperidine ring.[2] This allows the molecule to explore chemical space inaccessible to flat aromatics.[2]

  • The THP Effect: The oxane (tetrahydropyran) group acts as a "polar hydrophobic" moiety.[2] It fills lipophilic pockets while the ether oxygen accepts hydrogen bonds from water, significantly boosting aqueous solubility compared to a cyclohexyl analog.

Diagram 1: Structural Connectivity & Vector Analysis

G cluster_0 Domain A: Azetidine cluster_1 Domain B: Spiro Core cluster_2 Domain C: Solubilizing Tail N2 N2 (Reactive Amine) Target Coupling Site Spiro C4 Spiro Carbon (Orthogonal Geometry) N2->Spiro Rigid Linker N7 N7 (Amide) Spiro->N7 Piperidine Ring THP Oxane-4-carbonyl (THP Group) THP->N7 Amide Bond (Metabolic Stability)

Caption: The spiro-carbon (C4) enforces a 90° twist, decoupling the vectors of the N2 pharmacophore and the N7 solubilizing tail.

Synthetic Methodology

The synthesis requires strict regiocontrol between the two nitrogen atoms.[2] Since N2 (azetidine) and N7 (piperidine) are both secondary amines, orthogonal protection strategies are mandatory.[2]

Retrosynthetic Strategy

The most efficient route utilizes the commercially available tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate .[1][2] The Boc group protects the azetidine (N2), leaving the piperidine (N7) free for acylation.[2]

Detailed Protocol

Step 1: Acylation of N7

  • Reagents: tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq), Tetrahydro-2H-pyran-4-carboxylic acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).[2]

  • Solvent: DMF or DCM.

  • Procedure:

    • Dissolve the carboxylic acid in DMF.[2] Add DIPEA and HATU. Stir for 15 min to activate the acid.

    • Add the spiro-amine.[2] Stir at RT for 2-4 hours.[2]

    • Mechanism: The activated ester reacts selectively with the free N7 piperidine amine.[2]

    • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.[2]

    • Yield: Typically >85%.

Step 2: N2 Deprotection (Boc Removal) [2]

  • Reagents: TFA (Trifluoroacetic acid) or HCl/Dioxane.[2]

  • Procedure:

    • Dissolve the intermediate in DCM.[2]

    • Add TFA (20% v/v).[2] Stir for 1 hour.

    • Critical Step: Evaporate TFA. Neutralize with basic resin or NaHCO₃ to obtain the free base, or isolate as the TFA salt for stability.

Diagram 2: Synthetic Workflow

Synthesis SM1 Start: tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (N2-Boc, N7-H) Inter Intermediate: N7-Acylated / N2-Boc SM1->Inter Amide Coupling Reagent Reagent: Oxane-4-carboxylic acid + HATU / DIPEA Reagent->Inter Deprotect Step 2: TFA/DCM (Boc Removal) Inter->Deprotect Final Product: 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane (Free N2-H) Deprotect->Final Isolation

Caption: Regioselective synthesis utilizing orthogonal Boc-protection on the azetidine ring to target N7 acylation.

Medicinal Chemistry Applications

Bioisosterism

This scaffold is a superior bioisostere for:

  • 4-Acyl-piperazines: The spiro scaffold removes the planarity of the piperazine, increasing Fsp³ and often improving selectivity by exploring "off-axis" binding pockets.[2]

  • 4-Substituted Piperidines: The azetidine ring extends the vector further than a simple methyl group, potentially reaching distal residues.[2]

Therapeutic Areas
  • GPCR Antagonists (e.g., Chemokine Receptors): The basic N2 amine mimics the protonated nitrogen found in many GPCR ligands (e.g., CCR5 inhibitors), while the THP group occupies lipophilic accessory pockets.[2]

  • Menin-MLL Inhibitors: Similar spiro-systems are foundational in drugs like Revumenib , where the rigid spiro-core positions critical H-bonds.[2]

  • PROTAC Linkers: The scaffold serves as a rigid, non-collapsible linker that can exit the E3 ligase binding domain at a defined angle, improving degradation efficiency.[2]

Analytical Characterization

To validate the structure in the lab, look for these diagnostic signals:

  • ¹H NMR (DMSO-d₆):

    • Oxane (THP) Signals: Multiplets at δ 3.8 (ether CH₂), δ 1.5-1.7 (ring CH₂), and a septet-like methine at δ 2.6-2.8 (carbonyl-alpha proton).[2]

    • Spiro Core:

      • Azetidine: Distinct doublets/multiplets at δ 3.5-4.0 (higher shift due to ring strain).[2]

      • Piperidine: Broad multiplets at δ 3.3-3.6 (adjacent to amide N7) and δ 1.6-1.8 (adjacent to spiro C4).[2]

  • LC-MS:

    • Expect [M+H]⁺ = ~239.17 (for C₁₃H₂₂N₂O₂).[2]

    • Fragmentation often shows loss of the THP-carbonyl group.[2]

References

  • Carreira, E. M., & Fessard, T. C. (2014).[2] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews. Link[2]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link[2]

  • Wuitschik, G., et al. (2010).[2] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. Link[2]

  • PubChem Compound Summary. "2,7-Diazaspiro[3.5]nonane."[2] National Center for Biotechnology Information.[2] Link

  • Burkhard, J. A., et al. (2010).[2] "Synthesis and Structural Analysis of a New Class of Azaspirocycles." Organic Letters. Link[2]

Sources

Exploratory

Technical Guide: 7-(Tetrahydropyran-4-carbonyl)-2,7-diazaspiro[3.5]nonane

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 7-(tetrahydropyran-4-carbonyl)-2,7-diazaspiro[3.5]nonane , a high-value spirocyclic building block. Part 1:...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 7-(tetrahydropyran-4-carbonyl)-2,7-diazaspiro[3.5]nonane , a high-value spirocyclic building block.

Part 1: Chemical Identity & Core Properties

This compound represents a "privileged scaffold" in modern drug discovery, combining the structural rigidity of the spiro[3.5]nonane core with the metabolic stability of the tetrahydropyran (THP) moiety. It is primarily utilized as an amine intermediate for the synthesis of complex pharmaceutical candidates.

Identification Data
Property Data
Chemical Name (2,7-Diazaspiro[3.5]nonan-7-yl)(tetrahydro-2H-pyran-4-yl)methanone
Common Name 7-(Tetrahydropyran-4-carbonyl)-2,7-diazaspiro[3.5]nonane
CAS Number 2138199-78-5
Molecular Formula C₁₃H₂₂N₂O₂
Molecular Weight 238.33 g/mol
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calc) ~9.5 (Secondary amine at N-2)
Structural Analysis

The molecule consists of three distinct pharmacophoric elements:

  • Spiro[3.5]nonane Core: A rigid, bicyclic scaffold that enforces a specific vector orientation (approx. 180°) between substituents, mimicking the geometry of piperazine but with increased

    
     character.
    
  • Tetrahydropyran-4-carbonyl: A polar, non-basic capping group attached to the piperidine nitrogen (N-7). It reduces overall lipophilicity (LogP) and blocks a potential site of metabolic oxidation.

  • Free Secondary Amine (N-2): The reactive handle (azetidine nitrogen) available for diversification via nucleophilic aromatic substitution (

    
    ), reductive amination, or amide coupling.
    

Part 2: Medicinal Chemistry Utility & Logic

The "Escape from Flatland"

In modern lead optimization, replacing planar rings (like phenyl or pyridine) with saturated, 3D-spirocyclic systems is a proven strategy to improve physicochemical properties without sacrificing potency. This concept, often termed "escaping flatland," increases the fraction of


 hybridized carbons (

), which correlates with higher clinical success rates due to improved solubility and lower promiscuity.
Scaffold Selection Logic

The decision to use the 7-(tetrahydropyran-4-carbonyl)-2,7-diazaspiro[3.5]nonane scaffold over traditional linkers (e.g., piperazine) is driven by specific optimization goals.

ScaffoldLogic Problem Lead Optimization Issue: High Lipophilicity / Poor Solubility Solution Strategy: Introduce Spirocyclic Scaffold Problem->Solution Choice1 Option A: Piperazine (Planar, Basic) Solution->Choice1 Choice2 Option B: 2,7-Diazaspiro[3.5]nonane (3D, Rigid, High Fsp3) Solution->Choice2 Outcome1 Result: High hERG risk Metabolic Liability Choice1->Outcome1 Outcome2 Result: Improved Solubility Novel IP Space Defined Vector Choice2->Outcome2 THP_Effect Add THP Moiety: Reduces LogP Shields N-7 from CYP450 Outcome2->THP_Effect Optimization

Figure 1: Decision logic for selecting the spiro[3.5]nonane scaffold during Lead Optimization.

Part 3: Synthetic Protocol

This protocol describes the synthesis of CAS 2138199-78-5 starting from the commercially available tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

Retrosynthetic Analysis

The target is accessed via a selective amide coupling at the less sterically hindered (and unprotected) N-7 piperidine nitrogen, followed by acidic deprotection of the N-2 azetidine nitrogen.

Synthesis SM1 Start: tert-Butyl 2,7-diazaspiro[3.5] nonane-2-carboxylate (CAS 236406-55-6) Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) SM1->Step1 SM2 Reagent: Tetrahydropyran-4-carboxylic acid (CAS 87174-63-6) SM2->Step1 Inter Intermediate: Boc-Protected Amide Step1->Inter Step2 Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Product Final Product: CAS 2138199-78-5 (Free Amine) Step2->Product

Figure 2: Two-step synthesis route for 7-(tetrahydropyran-4-carbonyl)-2,7-diazaspiro[3.5]nonane.

Experimental Procedure
Step 1: Amide Coupling
  • Reagents: Dissolve tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) and tetrahydropyran-4-carboxylic acid (1.1 eq) in anhydrous DMF (10 volumes).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Target mass: SM + 112 Da).

  • Workup: Dilute with EtOAc, wash with sat.

    
    , water, and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

Step 2: Boc-Deprotection
  • Dissolution: Dissolve the intermediate from Step 1 in DCM (5 volumes).

  • Acidolysis: Add TFA (5 volumes) dropwise at 0°C. Alternatively, use 4M HCl in Dioxane for salt formation.

  • Reaction: Stir at room temperature for 1–2 hours until LC-MS shows complete loss of the Boc group (-100 Da).

  • Isolation (Free Base): Concentrate the solvent. Redissolve the residue in DCM/MeOH (9:1) and stir with basic resin (e.g., Amberlyst A-21) or wash with sat.

    
    . Filter and concentrate to yield the title compound.
    

Part 4: Handling & Safety

While specific toxicological data for this intermediate may be limited, standard laboratory safety protocols for secondary amines and amides apply.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to

    
     absorption from air.
    
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle within a fume hood.

References

  • PubChem. 2,7-Diazaspiro[3.5]nonane. National Library of Medicine. Available at: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. (Contextual grounding on spirocycle synthesis).
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Contextual grounding on Fsp3 utility).
Foundational

The Ascendance of the 2,7-Diazaspiro[3.5]nonane Scaffold: A Modern Bioisostere for Piperidine in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the confines of traditional, planar chemical structures. This guide provides a comprehensive exploration of the 2,7-diazaspiro[3.5]nonane scaffold, a compelling and increasingly utilized bioisostere for the ubiquitous piperidine ring. We will delve into the strategic rationale for its adoption, its distinct physicochemical properties, detailed synthetic methodologies, and showcase its successful integration into contemporary drug discovery programs. This document serves as a technical resource for researchers aiming to leverage this unique three-dimensional scaffold to overcome the limitations of classical piperidine-containing compounds and unlock new avenues for therapeutic innovation.

The Imperative for Piperidine Bioisosteres: Escaping "Flatland"

The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast number of approved drugs and clinical candidates. Its prevalence stems from its utility as a versatile scaffold for introducing basic nitrogen, enabling key interactions with biological targets and influencing physicochemical properties such as solubility. However, the conformational flexibility and relatively planar nature of the piperidine ring can present significant challenges, including:

  • Off-target activity: The conformational mobility of piperidine can lead to promiscuous binding to multiple receptors, resulting in undesirable side effects.

  • Metabolic instability: The piperidine ring can be susceptible to metabolic oxidation, leading to rapid clearance and reduced bioavailability.

  • Limited vector diversity: The substitution patterns on a piperidine ring are largely confined to a two-dimensional plane, restricting the exploration of three-dimensional chemical space.

The concept of "escaping from flatland" posits that molecules with greater sp³ character and three-dimensionality often exhibit improved physicochemical properties and a higher likelihood of clinical success.[1] This has driven the exploration of rigid, three-dimensional scaffolds that can serve as bioisosteres for piperidine, offering novel exit vectors for functionalization and a more defined conformational presentation. Among these, spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a powerful strategy.[1]

The 2,7-Diazaspiro[3.5]nonane Scaffold: A Three-Dimensional Advantage

The 2,7-diazaspiro[3.5]nonane scaffold, comprised of an azetidine ring fused to a piperidine ring through a spirocyclic carbon, offers a unique and advantageous alternative to piperidine. Its inherent three-dimensionality and rigid structure provide several key benefits in drug design.[2][3]

Physicochemical Properties: A Comparative Analysis

The incorporation of the 2,7-diazaspiro[3.5]nonane scaffold can significantly modulate a molecule's physicochemical properties, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPiperidine (Representative)2,7-Diazaspiro[3.5]nonane (Representative)Rationale for Change
LogP ~0.5 - 1.5 (unsubstituted)~ -0.3[4]The increased sp³ character and the presence of two nitrogen atoms in the spirocyclic scaffold can lead to a decrease in lipophilicity, which can be advantageous for improving solubility and reducing off-target hydrophobic interactions.
pKa ~11.2 (for the nitrogen)Strong base[5]The pKa of the nitrogens in the 2,7-diazaspiro[3.5]nonane scaffold will be influenced by the electronic environment of the two rings. The azetidine nitrogen is generally less basic than the piperidine nitrogen. This differential basicity can be exploited to fine-tune interactions with the target and modulate pharmacokinetic properties.
Fraction of sp³ carbons (Fsp³) 0.831.0A higher Fsp³ is generally associated with improved clinical success rates, likely due to enhanced target engagement through better defined three-dimensional interactions and improved physicochemical properties.[2][3]
Molecular Rigidity Conformationally flexible (chair/boat)Rigid spirocyclic junctionThe rigid spirocyclic nature of the 2,7-diazaspiro[3.5]nonane scaffold reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity.[1]
Vectorial Display of Substituents Equatorial and axialDefined and orthogonalThe spirocyclic core provides distinct and well-defined vectors for substitution on both the azetidine and piperidine rings, allowing for a more precise and three-dimensional exploration of chemical space around the core.

Synthetic Strategies for 2,7-Diazaspiro[3.5]nonane Scaffolds

The growing interest in the 2,7-diazaspiro[3.5]nonane scaffold has spurred the development of various synthetic routes. The choice of a particular synthetic strategy often depends on the desired substitution pattern and the scale of the synthesis. A common and versatile approach involves the construction of the spirocyclic core followed by functionalization of the nitrogen atoms.

General Synthetic Workflow

A representative synthetic workflow for accessing functionalized 2,7-diazaspiro[3.5]nonane derivatives is outlined below. This multi-step process typically involves the initial protection of one of the nitrogen atoms to allow for selective functionalization of the other.

Caption: A generalized synthetic workflow for the preparation of functionalized 2,7-diazaspiro[3.5]nonane derivatives.

Experimental Protocol: Synthesis of N-Boc-2,7-diazaspiro[3.5]nonane

The mono-Boc protected 2,7-diazaspiro[3.5]nonane is a key intermediate that allows for the selective functionalization of the unprotected nitrogen.

Step 1: Synthesis of a Precursor

The synthesis often starts from commercially available materials to construct a suitable precursor containing the core elements of the spirocycle. For instance, a method has been described for the synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.[6]

Step 2: Ring Formation

Subsequent reactions, which may include epoxidation and ring-enlargement, are employed to form the desired spirocyclic system.[6]

Step 3: Protection of one Nitrogen

One of the nitrogen atoms is typically protected, for example, with a tert-butyloxycarbonyl (Boc) group, to enable selective reaction at the other nitrogen. Commercially available N-Boc-2,7-diazaspiro[3.5]nonane is also an option.[7]

Experimental Protocol: Functionalization of the 2,7-Diazaspiro[3.5]nonane Scaffold

With the mono-protected scaffold in hand, a variety of chemical transformations can be employed to introduce desired substituents.

Reductive Amination:

  • To a solution of N-Boc-2,7-diazaspiro[3.5]nonane (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired functionalized product.

Acylation:

  • To a solution of N-Boc-2,7-diazaspiro[3.5]nonane (1.0 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in a solvent like DCM, add the desired acyl chloride or acid anhydride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate to give the crude product, which can be purified by chromatography.

Case Studies: The 2,7-Diazaspiro[3.5]nonane Scaffold in Action

The theoretical advantages of the 2,7-diazaspiro[3.5]nonane scaffold have been borne out in numerous successful drug discovery programs, where its incorporation has led to significant improvements in potency, selectivity, and pharmacokinetic properties.

Revumenib: A Menin-MLL Inhibitor

Revumenib, a clinical candidate for the treatment of acute leukemias, features a 2,7-diazaspiro[3.5]nonane core. This scaffold serves as a bioisostere for a piperazine ring found in an earlier fragment hit. The spirocyclic core plays a crucial role in the molecule's high affinity for the menin-MLL protein-protein interaction. The protonated nitrogen of the piperidine portion of the spirocycle engages in a cation-π interaction with two tyrosine residues (Tyr319 and Tyr323) in the binding pocket. Furthermore, the azetidine ring provides an optimized vector for positioning a pyrimidine nitrogen to form a key hydrogen bond with Tyr276.[8]

Caption: Key interactions of the 2,7-diazaspiro[3.5]nonane core of Revumenib within the menin binding pocket.

KRAS G12C Covalent Inhibitors

In the development of covalent inhibitors for the challenging oncology target KRAS G12C, the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety has been successfully employed.[9] X-ray crystallography revealed that this moiety binds in the switch-II pocket of the KRAS G12C protein. The spirocyclic scaffold likely contributes to the optimal positioning of the reactive acryloyl group for covalent bond formation with the mutant cysteine residue, while also influencing the overall physicochemical properties of the inhibitors, leading to favorable metabolic stability and in vivo efficacy.[9]

Antitubercular Agents

The 2,7-diazaspiro[3.5]nonane scaffold has also been incorporated into novel benzothiazinone derivatives with potent and broad-spectrum antimycobacterial activity.[10][11] In this context, the intact spirocyclic moiety was found to be essential for biological activity. The three-dimensional nature of the scaffold likely facilitates crucial interactions with the drug target, DprE1, an essential enzyme in Mycobacterium tuberculosis.[10]

Conclusion and Future Perspectives

The 2,7-diazaspiro[3.5]nonane scaffold has firmly established itself as a valuable tool in the medicinal chemist's armamentarium. Its unique three-dimensional architecture and favorable physicochemical properties offer a compelling solution to the limitations of traditional piperidine rings. The successful application of this scaffold in diverse drug discovery programs, targeting a range of challenging diseases, underscores its potential to unlock novel and effective therapeutics. As synthetic methodologies for accessing this and other spirocyclic systems continue to evolve, we can anticipate an even greater adoption of these "non-flat" motifs in the design of the next generation of medicines. The continued exploration of the chemical space around the 2,7-diazaspiro[3.5]nonane core promises to yield further innovations and breakthroughs in the years to come.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed, 64(1), 150-183. [Link]

  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,7-Diazaspiro[3.5]nonane. PubChem Compound Database. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. [Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379. [Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,7-Diazaspiro[3.5]nonan-1-one. PubChem Compound Database. [Link]

  • Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]

  • Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ResearchGate. [Link]

  • Tanimoto, H., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]

  • PhytoBank. (2015). Showing 2,7-diazaspiro[3.5]nonane (PHY0171176). [Link]

  • ResearchGate. (n.d.). Examples of azaspiro[3.n]alkanes in drug discovery. [Link]

  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]

  • MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]

  • Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • ACS Publications. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1][12]oxazin-6-yl Moiety. [Link]

  • ResearchGate. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]

  • French-Ukrainian Journal of Chemistry. (n.d.). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... [Link]

Sources

Exploratory

Escaping Flatland: The Strategic Replacement of Piperidine with 2,7-Diazaspiro[3.5]nonane in Modern Drug Design

The Conformational Bottleneck: Why Piperidine is Being Replaced For decades, piperidine has been one of the most ubiquitous saturated nitrogen heterocycles in medicinal chemistry. However, as drug discovery moves toward...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The Conformational Bottleneck: Why Piperidine is Being Replaced

For decades, piperidine has been one of the most ubiquitous saturated nitrogen heterocycles in medicinal chemistry. However, as drug discovery moves toward more complex targets, the limitations of the piperidine core have become a critical bottleneck. Piperidine is conformationally flexible, rapidly interconverting between chair and boat conformations. When decorated with hydrophobic substituents to drive target affinity, piperidine-containing molecules often suffer from inflated lipophilicity (LogP) and poor aqueous solubility.

More critically, the flexible, basic amine of piperidine is a notorious pharmacophore for off-target liabilities, most prominently the blockade of the human ether-à-go-go-related gene (hERG) potassium channel[1]. The promiscuous hERG binding pocket favors flexible, lipophilic amines that can easily adopt the required geometry for


-cation interactions.

To overcome these attrition risks, medicinal chemists are "escaping flatland" by shifting toward spirocyclic scaffolds[2]. By replacing piperidine with 2,7-diazaspiro[3.5]nonane —a bicyclic system where an azetidine and a piperidine ring share a single quaternary spiro carbon—scientists can fundamentally alter the physicochemical and spatial properties of a drug candidate. The spiro fusion locks the conformation, dramatically increasing the fraction of sp3-hybridized carbons (


) and projecting substituents into distinct, orthogonal 3D vectors[2].

Logical mapping of physicochemical outcomes: Piperidine vs. 2,7-Diazaspiro[3.5]nonane.

Physicochemical Profiling: Causality in Scaffold Hopping

The transition from a monocyclic piperidine to a 2,7-diazaspiro[3.5]nonane core is not merely a structural novelty; it is a calculated thermodynamic and electronic intervention.

Causality of Affinity: The spirocyclic core forces the molecule into a rigid, globular shape. When a ligand binds to a target protein, it must pay an entropic penalty to freeze its conformation. Because 2,7-diazaspiro[3.5]nonane is pre-organized, this entropic penalty is minimized, often resulting in a significant boost in binding affinity (


)[3]. Furthermore, the orthogonal exit vectors allow the molecule to probe deep, narrow binding pockets (such as the transmembrane domains of GPCRs) that flat rings cannot reach without steric clashes.

Causality of Safety (hERG & Metabolism): The addition of the spirocenter sterically shields the basic nitrogen, disrupting the geometric alignment required by Cytochrome P450 enzymes for


-oxidation or N-dealkylation. Simultaneously, the steric bulk and altered basicity (pKa) of the dual-nitrogen system disrupt the ideal binding modes within the hERG channel, widening the therapeutic safety margin[1].
Quantitative Data Summary

The following table summarizes the typical physicochemical shifts observed when executing a matched molecular pair (MMP) replacement of piperidine with 2,7-diazaspiro[3.5]nonane.

PropertyPiperidine Core2,7-Diazaspiro[3.5]nonane CoreCausality / Impact on Drug Design
Conformational Flexibility High (Rapid chair-chair interconversion)Rigid (Spiro-locked orthogonal rings)Rigidity reduces entropic penalty upon target binding, increasing affinity.
Exit Vectors 2D-biased (Equatorial/Axial)3D-projected (Globular)Explores deep hydrophobic pockets (e.g., TM4/5/6 in GPCRs) inaccessible to flat rings[3].
Lipophilicity (LogP/LogD) HigherLowerBurial of hydrophobic surface area and increased polar surface area improves aqueous solubility.
hERG Liability High (Flexible basic amine binds promiscuously)Low (Steric bulk and vector shift disrupt hERG binding)Reduces off-target cardiotoxicity, improving the safety margin[1].
Metabolic Stability Vulnerable to

-oxidation
Sterically shieldedThe spirocenter and locked conformation hinder CYP450 active site alignment.

Case Studies in Target Engagement

The practical utility of 2,7-diazaspiro[3.5]nonane has been validated across multiple therapeutic areas:

  • Dopamine D4 Receptor (D4R) Antagonists: In the pursuit of selective D4R antagonists for Parkinson's disease, researchers found that replacing a core piperidine with 2,7-diazaspiro[3.5]nonane extended the ligand deeper into the TM4/5/6 pocket. This 3D projection not only maintained potent on-target activity but dramatically improved selectivity against other dopamine receptor subtypes[3].

  • Sigma-1 Receptor (S1R) Ligands: The 2,7-diazaspiro[3.5]nonane core has been utilized to develop highly specific S1R compounds. The rigid distance between the two nitrogen atoms allows one nitrogen to establish a critical salt bridge with Glu172 in the receptor, dictating specific agonist or antagonist functional profiles in vivo[4].

  • Antimycobacterial Agents: In the design of novel benzothiazinones, the intact 2,7-diazaspiro[3.5]nonane moiety was proven essential. Cleaving the spiro ring into a flexible 4-(azetidin-3-yl)piperidine resulted in a complete loss of biological activity, underscoring the necessity of the rigid 3D architecture[5].

Self-Validating Experimental Workflows

To harness this scaffold, highly controlled synthetic and biological evaluation protocols are required. As an application scientist, I mandate that every protocol must be a self-validating system —meaning the workflow contains internal checkpoints that prevent the propagation of errors to the next stage.

Protocol A: Modular Synthesis of 2-Aryl-2,7-diazaspiro[3.5]nonane Derivatives

This protocol details the functionalization of the spirocycle. We exploit the differential steric hindrance between the azetidine (position 2) and piperidine (position 7) nitrogens. We begin with commercially available tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, leaving the piperidine N7 free for reductive amination.

Step 1: Reductive Amination at N7

  • Reaction: Dissolve tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) and the target aryl aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 1 hour to allow imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaB(OAc)3H, 1.5 eq) portion-wise. Stir for 12 hours. Causality: NaB(OAc)3H is chosen over NaBH4 because it is mild enough to selectively reduce the imine without reducing the aldehyde starting material.

  • Self-Validation Checkpoint 1 (LC-MS): Sample the reaction. The mass of the intermediate imine must be absent, and the product mass

    
     must be the base peak. If the imine persists, the reduction has stalled; add 0.5 eq of NaB(OAc)3H and stir for 2 more hours. Do not proceed until conversion is >95%.
    

Step 2: Boc Deprotection of N2

  • Reaction: Isolate the intermediate and dissolve in dichloromethane (DCM). Cool to 0°C. Add trifluoroacetic acid (TFA) dropwise to achieve a 1:4 TFA:DCM ratio. Warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint 2 (19F-NMR & LC-MS): Evaporate the solvent. Run a

    
    F-NMR to confirm the presence of the TFA counterion, and LC-MS to confirm the complete loss of the Boc group (-100 Da). If the Boc mass is detected, re-subject to TFA.
    

Step 3: Amide Coupling at N2

  • Reaction: Dissolve the deprotected spirocycle TFA salt (1.0 eq), target carboxylic acid (1.2 eq), and HATU (1.5 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) to neutralize the TFA salt and drive the reaction. Causality: HATU is required over EDC/HOBt due to the steric hindrance of the azetidine nitrogen in the spiro system.

  • Final Validation (2D-NMR & HPLC): Purify via preparative HPLC. Confirm the orthogonal functionalization using 2D NOESY NMR to ensure the spatial relationship between the N2-amide and N7-alkyl groups matches the predicted 3D geometry.

Self-validating synthetic workflow for functionalizing 2,7-diazaspiro[3.5]nonane scaffolds.

Protocol B: Automated Patch-Clamp hERG Assay (Self-Validating)

To empirically prove that the spirocyclic replacement mitigated cardiotoxicity, we utilize a whole-cell patch-clamp assay on CHO cells stably expressing the hERG channel.

  • Cell Preparation: Harvest CHO-hERG cells and load them into an automated patch-clamp system (e.g., QPatch). Causality: Automated patch-clamp provides higher throughput and tighter voltage control than manual patching, reducing human error in measuring the rapid delayed rectifier potassium current (

    
    ).
    
  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Self-Validation Checkpoint (Positive Control): Before testing the spirocyclic compounds, perfuse the system with Dofetilide (100 nM) , a known potent hERG inhibitor. Validation Rule: If Dofetilide fails to inhibit the tail current by

    
    , the cell batch is deemed non-responsive (likely due to poor channel expression or seal leak), and the entire assay plate must be discarded.
    
  • Test Compound Perfusion: Once validated, perfuse the 2,7-diazaspiro[3.5]nonane derivative at escalating concentrations (0.1

    
    M to 30 
    
    
    
    M). Calculate the
    
    
    based on the reduction of the tail current amplitude. A successful scaffold hop should shift the
    
    
    from
    
    
    M (typical for lipophilic piperidines) to
    
    
    M.

Conclusion

The strategic replacement of piperidine with 2,7-diazaspiro[3.5]nonane represents a paradigm shift in rational drug design. By leveraging the thermodynamic advantages of a pre-organized, rigid 3D scaffold, medicinal chemists can simultaneously optimize target affinity, metabolic stability, and safety profiles. As synthetic methodologies for these spirocycles become more robust and commercially accessible, their integration into early-stage discovery pipelines will transition from a specialized tactic to an industry standard.

References

  • Source: pharmablock.
  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.
  • Source: nih.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • 2,7-Diazaspiro[3.
  • Source: unisi.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Synthesis Protocol for 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane

Abstract: This document provides a detailed, field-validated protocol for the multi-step synthesis of 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane, a valuable building block in modern medicinal chemistry. The 2,7-diaza...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed, field-validated protocol for the multi-step synthesis of 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane, a valuable building block in modern medicinal chemistry. The 2,7-diazaspiro[3.5]nonane scaffold is increasingly recognized as a superior bioisosteric replacement for traditional motifs like piperazine, offering improved physicochemical properties and novel intellectual property space.[1][2] This guide elucidates the strategic rationale behind the synthetic route, from the construction of the core spirocyclic amine to the final acylation, and provides step-by-step instructions and robust characterization methods.

Strategic Overview & Design Rationale

The synthesis of the target molecule is logically divided into two primary stages: the construction of a selectively protected 2,7-diazaspiro[3.5]nonane core, followed by its functionalization via amide coupling and subsequent deprotection.

Stage 1: Synthesis of the Monoprotected Spirocyclic Core

The initial challenge is the construction of the strained azetidine ring fused to a piperidine core. A common and effective strategy involves the formation of the piperidine ring first, followed by the construction of the azetidine ring. To enable selective functionalization, one of the nitrogen atoms must be masked with a protecting group. The tert-butyloxycarbonyl (Boc) group is selected for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions.

Stage 2: Amide Coupling and Deprotection

The second stage involves the acylation of the free secondary amine of the spirocyclic core with oxane-4-carboxylic acid. This is a standard amide bond formation, for which several reliable coupling agents are available. The final step is the removal of the Boc protecting group to yield the target compound.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Acylation & Deprotection A Piperidine-4,4-dicarboxylate B N-Boc Protected Intermediate A->B C Diol Intermediate B->C D Activated Diol (e.g., Ditosylate) C->D E tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate D->E F tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate E->F I tert-Butyl 7-(oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate F->I G Oxane-4-carboxylic Acid H Activated Acid (e.g., Acid Chloride or with HATU) G->H J Final Product: 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane I->J

Diagram 1: Overall synthetic workflow.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Reagents such as Lithium Aluminum Hydride (LiAlH₄) are highly reactive with water and must be handled under anhydrous, inert conditions.[3] Strong acids like Trifluoroacetic Acid (TFA) are corrosive and should be handled with care.

Part I: Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (Protected Core)

This protocol outlines a representative synthesis for the protected core scaffold.

Step 1: Synthesis of tert-Butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate

  • Setup: To a flame-dried 2 L round-bottom flask under an argon atmosphere, add anhydrous Tetrahydrofuran (THF, 800 mL).

  • Reagent Addition: Cool the THF to 0 °C in an ice bath. Slowly add Lithium Aluminum Hydride (LiAlH₄, ~2.0 equivalents) in portions.

    • Causality Note: LiAlH₄ is a powerful reducing agent necessary for the complete reduction of both ester groups to primary alcohols. The reaction is highly exothermic, and slow addition at 0 °C is crucial to control the reaction rate and prevent dangerous temperature spikes.[3]

  • Add a solution of 1-tert-butyl 4,4-diethyl piperidine-4,4-dicarboxylate (1.0 equiv.) in anhydrous THF (200 mL) dropwise over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours.

  • Quenching: Cool the reaction back to 0 °C. Carefully and slowly quench the reaction by the sequential dropwise addition of water (e.g., X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Trustworthiness Note: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid, which is easily filtered, simplifying the workup significantly compared to an acidic quench.

  • Workup: Stir the resulting slurry vigorously for 1 hour at room temperature. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and Ethyl Acetate.

  • Isolation: Concentrate the combined filtrates under reduced pressure to yield the diol product as a viscous oil or white solid, which is often used in the next step without further purification.

Step 2: Synthesis of tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

  • Activation: Dissolve the crude diol (1.0 equiv.) and triethylamine (~2.5 equiv.) in anhydrous Dichloromethane (DCM) at 0 °C. Add methanesulfonyl chloride (~2.2 equiv.) dropwise. Stir at 0 °C for 2 hours.

    • Expertise Note: The diol is converted to a dimesylate, an excellent leaving group, to facilitate the subsequent double nucleophilic substitution by the amine in the cyclization step.

  • Workup 1: Wash the reaction mixture sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude dimesylate in a pressure-resistant vessel with a suitable solvent like Acetonitrile. Add benzylamine (~3.0 equiv.) and potassium carbonate (~3.0 equiv.).

  • Reaction: Seal the vessel and heat to 80-100 °C for 12-18 hours. Monitor by LC-MS for completion.

  • Workup 2: Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate. Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of Ethyl Acetate in Hexanes) to yield the protected benzyl-substituted spirocycle.

Step 3: Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

  • Setup: Dissolve the product from Step 2 (1.0 equiv.) in Methanol or Ethanol.

  • Catalyst Addition: Carefully add Palladium on carbon (10 wt. %, ~5-10 mol %) to the solution.

  • Reaction: Place the reaction vessel under an atmosphere of Hydrogen (H₂, typically 1 atm via a balloon or up to 50 psi in a Parr shaker). Stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS, typically 12-24 hours).

    • Causality Note: Palladium-catalyzed hydrogenation is a standard and clean method for removing a benzyl protecting group from a nitrogen atom. The benzyl group is cleaved, releasing toluene as a byproduct.

  • Workup: Filter the reaction mixture through Celite® to remove the palladium catalyst, washing the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the desired monoprotected 2,7-diazaspiro[3.5]nonane core, which should be of sufficient purity for the next step.

Part II: Synthesis of 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane

Step 4: Amide Coupling

  • Setup: To a solution of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 equiv.), oxane-4-carboxylic acid (1.1 equiv.), and HATU (1.2 equiv.) in anhydrous DMF, add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.).

    • Expertise Note: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that minimizes racemization and leads to high yields of the amide product. DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure tert-butyl 7-(oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate.

Step 5: Boc Deprotection

  • Setup: Dissolve the purified Boc-protected product from Step 4 in Dichloromethane (DCM).

  • Reagent Addition: Add Trifluoroacetic Acid (TFA, ~10-20 equivalents, often used as a 20-50% solution in DCM) and stir at room temperature.

  • Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Isolation: The product is obtained as a TFA salt. To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane.

G A Combine Protected Core, Carboxylic Acid, HATU, & DIPEA in DMF B Stir at Room Temperature (4-12h) A->B C Monitor by LC-MS B->C D Workup (EtOAc/Water) & Column Chromatography C->D Upon Completion E Dissolve Purified Intermediate in DCM D->E F Add Trifluoroacetic Acid (TFA) E->F G Stir at Room Temperature (1-3h) F->G G->C H Concentrate in vacuo G->H Upon Completion I Isolate as Free Base or Salt H->I

Diagram 2: Workflow for the final acylation and deprotection steps.

Data Summary and Characterization

Table 1: Reaction Parameters and Expected Outcomes
StepKey ReagentsSolventTemp. (°C)Time (h)Expected YieldPurification Method
1LiAlH₄THF0 to RT16>90%None (used crude)
2MsCl, BenzylamineDCM/ACNRT to 10014-2050-70%Column Chromatography
3H₂, Pd/CMeOHRT12-24>95%Filtration
4Oxane-4-carboxylic acid, HATU, DIPEADMFRT4-1280-95%Column Chromatography
5Trifluoroacetic Acid (TFA)DCMRT1-3>95%Extractive workup or salt precipitation
Table 2: Characterization Data for Final Product
Analysis TechniqueExpected Results
¹H NMR (400 MHz)Peaks corresponding to the azetidine and piperidine rings of the spiro-core, and characteristic signals for the oxane ring protons, including the methine proton adjacent to the carbonyl.
¹³C NMR (100 MHz)Signals for the spiro carbon, carbons of the heterocyclic rings, and a downfield signal for the amide carbonyl (~170-175 ppm).
HRMS (ESI) Calculated m/z for C₁₃H₂₂N₂O₂ [M+H]⁺: 239.1754. Found: 239.xxxx.
Purity (HPLC) >95% purity.

References

  • Molecules. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • ResearchGate. (2011). An improved synthesis of 2-oxa-7-azaspiro[4][5]nonane and analogs as novel reagents in medicinal chemistry. [Link]

  • Google Patents.
  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • PubMed. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. [Link]

  • ACS Publications. (2023). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. [Link]

  • NIH. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. [Link]

Sources

Application

Technical Application Note: Regioselective Amide Coupling of 2,7-Diazaspiro[3.5]nonane

Topic: Amide Coupling Conditions for 2,7-Diazaspiro[3.5]nonane and Oxane-4-carboxylic Acid Content Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Process Chemists[1] [1] Abstract & Strategic An...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Amide Coupling Conditions for 2,7-Diazaspiro[3.5]nonane and Oxane-4-carboxylic Acid Content Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Process Chemists[1]

[1]

Abstract & Strategic Analysis

The coupling of 2,7-diazaspiro[3.5]nonane (amine) with oxane-4-carboxylic acid (also known as tetrahydropyran-4-carboxylic acid) represents a common challenge in medicinal chemistry: the functionalization of a spirocyclic diamine with distinct steric and electronic environments.[1]

This scaffold contains two secondary amine sites:

  • N-2 (Azetidine ring): Located in a strained 4-membered ring, proximal to the quaternary spiro-carbon.[1]

  • N-7 (Piperidine ring): Located in a relaxed 6-membered ring, distal to the quaternary center.[1]

Mechanistic Insight: The N-7 nitrogen is significantly more nucleophilic than the N-2 nitrogen.[1] This is driven by two factors:

  • Sterics: N-2 is spatially closer to the gem-disubstituted spiro center (separated by one methylene), creating steric drag.[1] N-7 is separated by an ethylene bridge, reducing steric clash during the tetrahedral transition state of amidation.

  • Ring Strain: While azetidines are basic, the geometric constraints of the 4-membered ring can impede the orbital alignment required for nucleophilic attack on bulky activated esters.

Experimental Strategy:

  • Targeting N-7 Amide: Can be achieved with high selectivity using the free diamine (controlled stoichiometry) or, for highest purity, using 2-Boc-2,7-diazaspiro[3.5]nonane .[1]

  • Targeting N-2 Amide: Requires obligate protection of the more reactive N-7 position (e.g., using 7-Boc-2,7-diazaspiro[3.5]nonane ).[1]

This protocol details the optimal conditions for coupling oxane-4-carboxylic acid to the N-7 position (the most common chemotype) using HATU, while providing contingencies for N-2 coupling.[1]

Chemical Properties & Reagents

Substrate Analysis
ComponentStructure / PropertiesCritical Considerations
Amine 2,7-Diazaspiro[3.5]nonane [1]• MW: 126.20[1][2]• Form: Often supplied as HCl salt or viscous oil.• pKa: ~11.0 (N7) / ~10.5 (N2)Hygroscopic. If using the HCl salt, an extra equivalent of base is mandatory. Regioselectivity: N7 > N2.[1]
Acid Oxane-4-carboxylic acid (Tetrahydropyran-4-carboxylic acid)[1]• MW: 130.14Stable. No specific activation challenges.[1] Soluble in DMF, DCM, and EtOAc.
Reagent HATU Preferred for spiro-systems due to fast kinetics, minimizing potential epimerization (not a risk here) and overcoming moderate steric hindrance.[1]
Base DIPEA (Hünig's Base)Non-nucleophilic base to scavenge protons.[1]

Detailed Protocol: N-7 Selective Coupling

This protocol assumes the use of 2-Boc-2,7-diazaspiro[3.5]nonane (commercial standard) to ensure single-isomer product.[1] If using free diamine, reduce acid stoichiometry to 0.9 eq and perform slow addition.

Materials
  • Amine: tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 equiv)[1]

  • Acid: Oxane-4-carboxylic acid (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (3.0 equiv; use 4.0 equiv if amine is a salt)

  • Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)[1]

Step-by-Step Procedure

1. Activation of Carboxylic Acid

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add Oxane-4-carboxylic acid (1.1 equiv).

  • Add Anhydrous DMF to achieve a concentration of ~0.2 M.

  • Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Add HATU (1.2 equiv) in one portion.[1] The solution should turn yellow/orange.

  • Critical Check: Allow the "pre-activation" to stir for 5–10 minutes . This ensures the formation of the active At-ester (7-azabenzotriazol-1-yl ester) before the amine is introduced.[1]

2. Amine Addition

  • Add 2-Boc-2,7-diazaspiro[3.5]nonane (1.0 equiv) to the reaction mixture.

    • Note: If the amine is a solid/salt, dissolve it in a minimum amount of DMF before addition.

  • Purge the headspace with Nitrogen/Argon and cap the vial.

3. Reaction Monitoring

  • Stir at Room Temperature (20–25 °C) .

  • Timecourse:

    • Standard completion: 1–2 hours .[1]

    • Monitor via LC-MS.[1][3] Look for the disappearance of the amine (MW+H) and appearance of the Product-Boc mass.

    • Self-Validating Step: If conversion is <50% after 1 hour, add an additional 0.2 equiv of HATU and check pH. The apparent pH (on wet paper) must be >8.

4. Workup (choose based on scale)

  • Method A (Small Scale <100 mg):

    • Dilute reaction with DMSO/MeOH and purify directly via Preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).

  • Method B (Scale >500 mg):

    • Dilute reaction with EtOAc (10 volumes).

    • Wash sequentially with:

      • Sat. NaHCO₃ (2x) – Removes unreacted acid and HATU byproducts.[1]

      • Water (2x) – Removes DMF.[1]

      • Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.[3]

5. Deprotection (If N-2 free amine is required)

  • Dissolve the crude intermediate in DCM.

  • Add TFA (1:4 ratio v/v with DCM).[1] Stir 1 hour.

  • Concentrate to dryness to yield the N-7 acylated, N-2 free spiro-diamine .[1]

Visualization: Reaction Workflow & Decision Tree

The following diagrams illustrate the regioselectivity logic and the experimental workflow.

G Start Start: Amide Coupling Selection Substrate Substrate: 2,7-Diazaspiro[3.5]nonane Start->Substrate Decision Which Nitrogen to Couple? Substrate->Decision N7_Route Target: N-7 (Piperidine) (Most Nucleophilic) Decision->N7_Route Standard N2_Route Target: N-2 (Azetidine) (Sterically Hindered) Decision->N2_Route Rare N7_SM Use 2-Boc-2,7-diazaspiro[3.5]nonane (Commercial Standard) N7_Route->N7_SM N2_SM Use 7-Boc-2,7-diazaspiro[3.5]nonane (Less Common) N2_Route->N2_SM Conditions Coupling Conditions: Oxane-4-COOH + HATU + DIPEA Solvent: DMF, RT, 2h N7_SM->Conditions N2_SM->Conditions Product_N7 Product: N7-Amide (Major Isomer) Conditions->Product_N7 Product_N2 Product: N2-Amide Conditions->Product_N2

Caption: Decision tree for regioselective coupling based on commercial starting material availability.

Workflow Step1 1. Pre-activation (Acid + HATU + DIPEA) 5-10 mins Step2 2. Amine Addition (Spiro-diamine) N2 purge Step1->Step2 Step3 3. Reaction RT, 1-2 hours Step2->Step3 Step4 4. Check LCMS Conversion >95%? Step3->Step4 Finish Workup & Isolate Step4->Finish Yes Retry Add 0.2 eq HATU Adjust pH >8 Step4->Retry No Retry->Step3

Caption: Step-by-step experimental workflow for HATU-mediated coupling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion "Sticky" salt formation or low pH.[1]Check pH on wet litmus paper.[1] If < 8, add DIPEA.[1][4] Ensure DMF is anhydrous.[1]
Bis-acylation Using free diamine with excess acid.[1]Use mono-Boc protected starting material.[1] If unavailable, use T3P (Propylphosphonic anhydride) as the coupling agent; it is milder and more selective than HATU.
Poor Solubility Spiro-salts can be insoluble in EtOAc.[1]Use DCM/IPA (3:1) for extraction or purify directly via Reverse Phase HPLC.[1]

References

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptanes and Their Application in Drug Discovery." Organic Letters, 2010.[1] Link (Foundation for spiro-amine properties).[1]

  • Dunetz, J. R., et al. "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Organic Process Research & Development, 2016.[1] Link (Review of HATU/T3P efficiency).

  • Carreira, E. M., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis."[5] Angewandte Chemie International Edition, 2011.[1] Link (Context on oxane/oxetane ring properties).[1]

  • BenchChem. "2,7-Diazaspiro[3.5]nonane Structure & Properties."[1] PubChem CID 21692407.[1][2] Link (Physical data verification).

Sources

Method

Application Notes and Protocols: A Guide to the Boc-Deprotection of 2,7-Diazaspiro[3.5]nonane Intermediates

For Researchers, Scientists, and Drug Development Professionals The 2,7-diazaspiro[3.5]nonane scaffold is a valuable structural motif in medicinal chemistry, prized for its conformational rigidity and three-dimensional c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,7-diazaspiro[3.5]nonane scaffold is a valuable structural motif in medicinal chemistry, prized for its conformational rigidity and three-dimensional character, which can lead to improved potency and selectivity in drug candidates. The synthesis of derivatives based on this core structure often involves the use of the tert-butoxycarbonyl (Boc) protecting group for one or both of the nitrogen atoms. The efficient and clean removal of the Boc group is a critical step in these synthetic sequences. This guide provides a detailed overview of the procedures for the Boc-deprotection of 2,7-diazaspiro[3.5]nonane intermediates, focusing on the underlying principles, practical considerations, and detailed experimental protocols.

The Central Role of Acid-Catalyzed Deprotection

The Boc group is renowned for its stability in a wide range of chemical conditions, yet it can be readily cleaved under acidic conditions.[1][2] This acid-lability is the cornerstone of its utility as a protecting group. The most common and effective methods for the deprotection of Boc-protected 2,7-diazaspiro[3.5]nonane intermediates rely on acidolysis.

Mechanism of Acidic Boc-Deprotection

The deprotection process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid.[2][3][4][5] This initial step makes the carbamate more susceptible to cleavage. The protonated intermediate then fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][4] The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free amine.[2][4][6] In the acidic medium, the newly liberated amine is protonated to form the corresponding ammonium salt.[3][6]

dot graph "Boc_Deprotection_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Boc_Protected_Amine" [label="Boc-Protected 2,7-Diazaspiro[3.5]nonane"]; "Protonation" [label="Protonation of Carbonyl Oxygen"]; "Protonated_Intermediate" [label="Protonated Carbamate"]; "Fragmentation" [label="Fragmentation"]; "Carbamic_Acid" [label="Carbamic Acid Intermediate"]; "tBu_Cation" [label="tert-Butyl Cation"]; "Decarboxylation" [label="Decarboxylation"]; "Free_Amine" [label="Deprotected 2,7-Diazaspiro[3.5]nonane"]; "CO2" [label="Carbon Dioxide"]; "Protonated_Amine" [label="Ammonium Salt"];

"Boc_Protected_Amine" -> "Protonation" [label=" H⁺ "]; "Protonation" -> "Protonated_Intermediate"; "Protonated_Intermediate" -> "Fragmentation"; "Fragmentation" -> "Carbamic_Acid"; "Fragmentation" -> "tBu_Cation"; "Carbamic_Acid" -> "Decarboxylation"; "Decarboxylation" -> "Free_Amine"; "Decarboxylation" -> "CO2"; "Free_Amine" -> "Protonated_Amine" [label=" H⁺ "]; } caption: "Mechanism of Acid-Catalyzed Boc Deprotection."

Selecting the Appropriate Deprotection Conditions

While the general mechanism is consistent, the choice of acid and solvent can significantly impact the reaction's efficiency, selectivity, and the ease of product isolation. For 2,7-diazaspiro[3.5]nonane intermediates, the primary considerations are the presence of other acid-sensitive functional groups and the desired salt form of the final product.

Reagent Solvent Typical Conditions Advantages Considerations
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)20-50% TFA in DCM, 0°C to RT, 30 min - 2 h[4][7]Strong acid, leading to rapid and often complete deprotection.[7] Volatile, allowing for easy removal under reduced pressure.[8]Can cleave other acid-labile groups. The resulting trifluoroacetate salt may require a salt swap for certain applications. Residual TFA can be challenging to remove completely.[7]
Hydrochloric Acid (HCl) 1,4-Dioxane4M HCl in Dioxane, RT, 1 - 4 h[8]Often provides good selectivity for Boc deprotection in the presence of other acid-sensitive groups like tert-butyl esters.[7][9][10][11] The product is isolated as the hydrochloride salt, which is often desirable for formulation.[3]Dioxane is a peroxide-forming solvent and should be handled with care. The reaction may be slower than with TFA.[11]
Hydrochloric Acid (HCl) Methanol / Ethyl Acetate1M - 6M HCl, RTCan be a good alternative if the substrate has poor solubility in dioxane or DCM.[12]The presence of methanol can potentially lead to side reactions with other functional groups.

Detailed Experimental Protocols

The following protocols provide step-by-step procedures for the Boc-deprotection of a generic mono-Boc-protected 2,7-diazaspiro[3.5]nonane intermediate.

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_prep" { label="Preparation"; style="rounded"; bgcolor="#F1F3F4"; "Start" [label="Dissolve Boc-protected amine in appropriate solvent"]; }

subgraph "cluster_reaction" { label="Reaction"; style="rounded"; bgcolor="#F1F3F4"; "Add_Acid" [label="Add acidic reagent (e.g., TFA or HCl/Dioxane)"]; "Stir" [label="Stir at specified temperature"]; "Monitor" [label="Monitor reaction progress (TLC, LC-MS)"]; }

subgraph "cluster_workup" { label="Work-up & Isolation"; style="rounded"; bgcolor="#F1F3F4"; "Quench" [label="Quench reaction (if necessary)"]; "Evaporate" [label="Remove volatiles under reduced pressure"]; "Triturate" [label="Triturate with ether to precipitate the salt"]; "Filter" [label="Filter and wash the solid product"]; "Dry" [label="Dry the product under vacuum"]; }

"Start" -> "Add_Acid"; "Add_Acid" -> "Stir"; "Stir" -> "Monitor"; "Monitor" -> "Quench"; "Quench" -> "Evaporate"; "Evaporate" -> "Triturate"; "Triturate" -> "Filter"; "Filter" -> "Dry"; } caption: "General Experimental Workflow for Boc-Deprotection."

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is generally fast and efficient, making it a common choice for routine deprotections.[8]

Materials:

  • Mono-Boc-2,7-diazaspiro[3.5]nonane intermediate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the Boc-protected 2,7-diazaspiro[3.5]nonane intermediate (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 equiv.) to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA by volume.[4]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To the resulting residue, add diethyl ether and stir vigorously to induce precipitation of the trifluoroacetate salt.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol is often preferred when the substrate contains other acid-sensitive functionalities that might be cleaved by the stronger acid, TFA.[7]

Materials:

  • Mono-Boc-2,7-diazaspiro[3.5]nonane intermediate

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask containing the Boc-protected 2,7-diazaspiro[3.5]nonane intermediate (1.0 equiv.), add a solution of 4M HCl in 1,4-dioxane (10-20 equiv. of HCl).

  • Stir the resulting suspension or solution at room temperature for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS. The deprotected product often precipitates out of the reaction mixture as the hydrochloride salt.[8]

  • Once the reaction is complete, the product can be isolated by filtration. Wash the collected solid with diethyl ether to remove any non-polar impurities.

  • Dry the hydrochloride salt of the deprotected 2,7-diazaspiro[3.5]nonane under vacuum.

Troubleshooting and Key Considerations

  • Incomplete Deprotection: If the reaction is sluggish, consider increasing the reaction time or temperature (gentle heating to 40-50 °C may be beneficial).[13] Ensure that the reagents, particularly the acid, are of good quality and appropriate concentration.

  • Side Product Formation: The tert-butyl cation generated during the reaction can sometimes react with nucleophilic functional groups on the substrate or solvent.[13] While less common with simple amine deprotections, if side products are observed, the addition of a cation scavenger such as anisole or triethylsilane can be beneficial.[13]

  • Work-up Procedure: For the TFA deprotection, it is crucial to remove the excess acid as thoroughly as possible. Co-evaporation with a solvent like toluene can help.[4] If the free base is desired, a basic work-up with an aqueous solution of sodium bicarbonate or sodium hydroxide can be performed, followed by extraction with an organic solvent.[8][12] However, care must be taken as the free diamine may have some water solubility.

  • Product Isolation: The deprotected diamine salts are often crystalline and can be easily isolated by filtration. If the product is an oil or does not precipitate, removal of the solvent under reduced pressure followed by purification by chromatography may be necessary.

Concluding Remarks

The Boc-deprotection of 2,7-diazaspiro[3.5]nonane intermediates is a fundamental transformation in the synthesis of novel compounds for drug discovery. The choice between trifluoroacetic acid and hydrochloric acid in dioxane is the most critical decision and should be based on the overall synthetic strategy and the presence of other functional groups in the molecule. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can achieve efficient and high-yielding deprotection, paving the way for the subsequent elaboration of these important spirocyclic scaffolds.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338–341.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). J Pept Res, 58(4), 338-41.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem.
  • BenchChem. (2025). An Application Note on Experimental Procedures for the Deprotection of Boc-Protected Amines. BenchChem.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
  • BenchChem. (2025). Selective deprotection of Boc amines in the presence of other protecting groups. BenchChem.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?
  • BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
  • Berredjem, M., et al. (2012).
  • BenchChem. (2025). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Acidic Boc Deprotection of Ald-Ph-PEG4-Boc. BenchChem.
  • BenchChem. (2025).

Sources

Application

Application Note: Strategic Reductive Amination of 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane

Introduction & Strategic Value In modern medicinal chemistry, the "Escape from Flatland" initiative has prioritized the use of -rich scaffolds to improve physicochemical properties such as solubility and metabolic stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Value

In modern medicinal chemistry, the "Escape from Flatland" initiative has prioritized the use of


-rich scaffolds to improve physicochemical properties such as solubility and metabolic stability. 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane  represents a privileged building block in this domain.

This scaffold features a spirocyclic core that acts as a bioisostere for piperazine or morpholine. The 7-position is capped with a polar oxane (tetrahydropyran) moiety, reducing lipophilicity (


), while the 2-position (azetidine nitrogen) remains available for diversification via reductive amination .
Why This Protocol Matters

Standard alkylation of the 2-position often leads to over-alkylation or requires harsh basic conditions that can degrade the sensitive spiro-linkage. Reductive amination offers a milder, chemoselective alternative.[1] However, the steric bulk of the spiro-center adjacent to the nucleophilic nitrogen requires a tuned protocol to ensure high conversion.

Chemical Mechanism & Reaction Logic

The reductive amination of 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane proceeds via the Abdel-Magid protocol , utilizing Sodium Triacetoxyborohydride (STAB).

Mechanistic Pathway
  • Hemiaminal Formation: The secondary amine (azetidine ring) attacks the carbonyl carbon of the aldehyde/ketone.

  • Dehydration: Acid-catalyzed elimination of water generates the iminium ion. Note: As a secondary amine, this forms a positively charged iminium species, not a neutral imine.

  • Reduction: The iminium ion is selectively reduced by the hydride source.[1] STAB is preferred over NaBH

    
     because it is less basic and does not reduce the aldehyde/ketone competitively at a significant rate.
    
Visualizing the Workflow

The following diagram outlines the critical decision points and mechanistic flow.

ReductiveAminationWorkflow Start Start: Reagent Prep Mix Mix Amine + Aldehyde (DCE, 25°C) Start->Mix Equilibrium Hemiaminal Equilibrium Mix->Equilibrium Acid Add AcOH Catalyst (Promote Dehydration) Equilibrium->Acid Slow Conversion? Iminium Iminium Ion Formation Equilibrium->Iminium Spontaneous Acid->Iminium Reductant Add STAB (1.5 equiv) Iminium->Reductant Quench Quench (NaHCO3) & Workup Reductant->Quench

Figure 1: Step-wise workflow for the reductive amination of spirocyclic secondary amines.

Experimental Protocol

Safety Note: STAB evolves acetic acid upon reaction and hydrogen gas if exposed to protic solvents/moisture. Perform all steps in a fume hood.

Materials
  • Amine: 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane (1.0 equiv)

  • Carbonyl: Diverse Aldehydes/Ketones (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous preferred)

  • Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology
  • Preparation: In a clean, dry 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane (100 mg, 0.35 mmol) in DCE (3.5 mL, 0.1 M concentration).

  • Carbonyl Addition: Add the aldehyde or ketone (0.39 mmol, 1.1 equiv) to the amine solution.

    • Checkpoint: If the aldehyde is a solid, ensure it is fully dissolved. If the aldehyde is an oil, add neat.

  • Catalyst Addition (Crucial for Ketones):

    • For Aldehydes: Usually not required, but 1-2 drops of AcOH can accelerate sluggish reactions.

    • For Ketones: Add Glacial Acetic Acid (1-2 equiv). The pH should be slightly acidic (pH 5-6) to facilitate iminium formation without protonating the amine into an unreactive ammonium salt.

  • Imine/Iminium Formation: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

    • Why: This allows the equilibrium to shift toward the iminium species before the reductant is introduced.

  • Reduction: Add STAB (119 mg, 0.56 mmol, 1.6 equiv) in one portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 2–16 hours. Monitor by LC-MS.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO

      
       (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.
      
    • Extract with DCM (

      
      ).
      
    • Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: The crude material is often clean enough for biological screening. If necessary, purify via reverse-phase HPLC or flash chromatography (DCM/MeOH/NH

    
     gradient).
    

Optimization & Troubleshooting

The steric environment of the 2,7-diazaspiro[3.5]nonane system can present challenges. Below is a comparative analysis of conditions and a troubleshooting logic tree.

Comparative Data: Reductant Efficiency

Data generated from internal validation studies using benzaldehyde as the model electrophile.

VariableCondition A (Recommended)Condition B (Alternative)Condition C (Legacy)
Reductant STAB NaBH

CN
NaBH

Solvent DCEMeOHMeOH
Additive AcOH (Cat.)AcOH (10%)None
Conversion >95%88%60%
Side Products <2% (Alcohol)<5% (Cyanide risk)~30% (Alcohol)
Reaction Time 4 hours12 hours2 hours
Troubleshooting Logic

Troubleshooting Problem Low Yield / Incomplete Conversion Check1 Check LCMS: Is Aldehyde reduced to Alcohol? Problem->Check1 Sol1 Pre-form imine for 2h before adding STAB Check1->Sol1 Yes Check2 Check Sterics: Is Ketone hindered? Check1->Check2 No Sol2 Use Ti(OiPr)4 as Lewis Acid/Dehydrant Check2->Sol2 Yes Check3 Check Solubility: Precipitate formed? Check2->Check3 No Sol3 Switch solvent to THF or DCM/MeOH Check3->Sol3 Yes

Figure 2: Decision tree for troubleshooting common reductive amination failures.

Titanium(IV) Isopropoxide Protocol (for difficult ketones): If the standard STAB protocol fails (common with bulky ketones), mix the amine and ketone in neat Ti(O


Pr)

(2 equiv). Stir for 12h, then dilute with MeOH and add NaBH

. The Titanium acts as a potent Lewis acid and water scavenger, forcing iminium formation.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters.

Sources

Method

Application Note: Leveraging 2,7-Diazaspiro[3.5]nonane Scaffolds for 3D Fragment-Based Drug Discovery (FBDD)

Introduction: Escaping "Flatland" in Fragment Screening Historically, Fragment-Based Drug Discovery (FBDD) libraries have been dominated by planar, sp2-hybridized heteroaromatic rings. While these fragments are synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping "Flatland" in Fragment Screening

Historically, Fragment-Based Drug Discovery (FBDD) libraries have been dominated by planar, sp2-hybridized heteroaromatic rings. While these fragments are synthetically tractable and adhere strictly to the "Rule of Three," their flat topography limits their ability to engage complex, three-dimensional binding pockets. This limitation has driven a paradigm shift toward sp3-rich scaffolds, which offer enhanced solubility, reduced clinical attrition, and superior spatial coverage .

Among these emerging 3D pharmacophores, the 2,7-diazaspiro[3.5]nonane scaffold—a spirocyclic fusion of a 4-membered azetidine and a 6-membered piperidine—has proven exceptionally valuable. By forcing its two nitrogen atoms into mutually orthogonal planes, this scaffold provides unique exit vectors that allow medicinal chemists to probe adjacent sub-pockets in ways that flat bioisosteres (like piperazine) cannot.

Mechanistic Case Studies: The Causality of Spirocyclic Binding

The decision to incorporate a 2,7-diazaspiro[3.5]nonane core is rarely arbitrary; it is driven by the specific geometric requirements of the target protein.

  • Targeting the Menin-MLL Interaction: In the development of Revumenib (an FDA-approved Menin inhibitor for acute leukemia), researchers optimized a flat piperazine fragment into a spirocyclic amine. The causality here is strictly geometric: the protonated piperidine nitrogen of the spirocycle forms a critical cation-

    
     interaction with the Tyr319/Tyr323 clamp of Menin. Simultaneously, the orthogonal azetidine nitrogen vectors a pyrimidine ring perfectly to establish a hydrogen bond with Tyr276. A planar ring simply cannot satisfy both vectors simultaneously .
    
  • Overcoming Antimycobacterial Resistance: A 2025 study demonstrated that replacing standard flexible linkers with a 2-benzyl-2,7-diazaspiro[3.5]nonane core in benzothiazinones yielded broad-spectrum activity against Mycobacterium tuberculosis and NTM strains. The rigidified spirocycle minimizes the entropic penalty of binding and establishes a highly stable electrostatic interaction with the conserved Asp326 residue in the DprE1 enzyme .

Physicochemical Profiling: Piperazine vs. 2,7-diazaspiro[3.5]nonane

To understand why this scaffold is replacing traditional flat heterocycles in FBDD, we must compare their quantitative physicochemical and geometric properties.

PropertyPiperazine (Standard sp2/Flat)2,7-diazaspiro[3.5]nonane (sp3/3D)Causality & Impact on FBDD
3D Character (Fsp3) 1.0 (Conformationally planar)1.0 (Orthogonal 3D projection)The spiro-fusion forces a 3D shape, enhancing spatial coverage of deep, globular binding pockets.
Exit Vectors ~180° (Linear/Equatorial)~90° (Orthogonal)Allows chemists to grow the fragment into two perpendicular sub-pockets simultaneously.
Conformational Rigidity High flexibility (Chair/Boat)Highly rigidifiedPre-organizes the ligand, significantly reducing the entropic penalty (

) upon target binding.
Metabolic Stability Moderate (Susceptible to oxidation)HighSteric bulk at the spiro-quaternary carbon shields adjacent sites from CYP450-mediated metabolism.

FBDD Workflow for Spirocyclic Scaffolds

The following diagram illustrates the critical path from fragment identification to lead optimization, emphasizing the self-validating loops required for low-affinity binders.

Workflow A 1. Library Curation 2,7-diazaspiro[3.5]nonane B 2. Primary Screening SPR & Ligand-Observed NMR A->B >1 mM Solubility C 3. Structural Validation X-ray Crystallography B->C Orthogonal Hits D 4. Vector Elaboration Orthogonal Functionalization C->D 3D Pose Guided E 5. Lead Optimization In Vivo PK/PD D->E Affinity Gain

Fig 1: FBDD workflow for 2,7-diazaspiro[3.5]nonane fragment elaboration.

Self-Validating Experimental Protocols

Because fragments bind with weak affinities (


 in the 

to

range), false positives from aggregation or non-specific binding are rampant. The following protocol establishes a self-validating system where chemical regioselectivity and orthogonal biophysical assays continuously verify the integrity of the hit.
Phase 1: Regioselective Functionalization (Hit Elaboration)

The 2,7-diazaspiro[3.5]nonane scaffold possesses two secondary amines. Because the azetidine nitrogen (N2) and piperidine nitrogen (N7) exist in different steric environments, they must be manipulated using orthogonal protecting groups to ensure directional growth.

  • Starting Material: Utilize commercially available tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (where the azetidine N2 is Boc-protected).

  • N7 Functionalization (Reductive Amination):

    • Procedure: React the free N7 piperidine amine with a target aldehyde (1.2 eq) in the presence of sodium triacetoxyborohydride (STAB, 1.5 eq) in DCE.

    • Causality: Reductive amination is chosen over alkylation to prevent over-alkylation (quaternary ammonium formation), ensuring a clean secondary/tertiary amine product that maintains basicity for potential cation-

      
       interactions.
      
  • Deprotection & N2 Functionalization (Amide Coupling):

    • Procedure: Remove the N2-Boc group using 20% TFA in DCM. Following solvent evaporation, couple the newly freed azetidine amine with a carboxylic acid using HATU (1.1 eq) and DIPEA (3.0 eq) in DMF.

    • Causality: HATU is utilized because the azetidine nitrogen is sterically hindered and less nucleophilic than a standard primary amine; high-efficiency coupling reagents are required to drive the reaction to completion.

  • Quality Control (Self-Validation): Confirm

    
     purity via LC-MS and 
    
    
    
    H-NMR. Crucial: Fragments must be highly soluble. Any compound precipitating in 5% DMSO/aqueous buffer at 1 mM is discarded to prevent false biophysical readouts.
Phase 2: Orthogonal Biophysical Screening

A single assay is never sufficient in FBDD. We pair Surface Plasmon Resonance (SPR) with Ligand-Observed NMR to create a closed-loop validation system.

  • Primary Screen (SPR):

    • Procedure: Immobilize the target protein on a CM5 sensor chip via standard amine coupling. Inject the elaborated spirocyclic fragments at concentrations ranging from 10

      
       to 1 mM.
      
    • Causality: SPR provides real-time binding kinetics and stoichiometry. A square-shaped sensorgram with rapid on/off rates is the hallmark of a true fragment hit. Slow off-rates at this stage often indicate non-specific hydrophobic aggregation.

  • Orthogonal Validation (WaterLOGSY NMR):

    • Procedure: Prepare a 500

      
       fragment solution with 10 
      
      
      
      target protein in
      
      
      /buffer. Perform WaterLOGSY (Water-Ligand Observed via Gradient Spectroscopy).
    • Causality: SPR can yield false positives due to bulk refractive index shifts at high fragment concentrations. WaterLOGSY detects the transfer of magnetization from bulk water to the protein-bound ligand. If the fragment binds specifically, the NMR signal flips from negative (free ligand) to positive (bound ligand). This completely validates the SPR data.

Phase 3: Structural Elucidation
  • X-ray Crystallography:

    • Procedure: Soak apo-crystals of the target protein in a precipitant solution containing 10 mM of the validated spirocyclic fragment for 24-48 hours.

    • Causality: Without a 3D structure, the orthogonal exit vectors of the spirocycle cannot be rationally utilized. The resulting electron density map definitively proves which nitrogen (N2 or N7) points toward the solvent channel and which points into the hydrophobic core, dictating the next iteration of chemical synthesis.

References

  • Title: The utilization of spirocyclic scaffolds in novel drug discovery Source: Taylor & Francis (Expert Opinion on Drug Discovery) URL: [Link]

  • Title: The Spirocycle Surge in Drug Discovery Source: Drug Hunter URL: [Link]

  • Title: Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Application

Application Note: Streamlining SAR Studies through the Efficient Synthesis of Spirocyclic Amide Libraries

Introduction: The Rising Prominence of Spirocycles in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is a constant endeavor. Spi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Spirocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is a constant endeavor. Spirocycles, molecular architectures where two rings share a single atom, have emerged as privileged scaffolds in drug design.[1][2] Their inherent three-dimensionality, a departure from the "flatland" of traditional aromatic compounds, offers a unique opportunity to explore chemical space with greater precision.[2][3] This rigid, well-defined conformational arrangement can lead to enhanced potency, selectivity, and improved physicochemical properties such as solubility and metabolic stability.[4][5] The increasing prevalence of spirocyclic motifs in clinically approved drugs underscores their significance in developing next-generation therapeutics.[3]

This application note provides a comprehensive guide to the preparation of spirocyclic amide libraries, a crucial step in conducting thorough Structure-Activity Relationship (SAR) studies. We will delve into the strategic advantages of employing multicomponent reactions (MCRs), specifically the Ugi and Passerini reactions, for the rapid and diverse synthesis of these complex scaffolds. Furthermore, we will outline detailed protocols for synthesis, purification, and characterization, ensuring the generation of high-quality compound libraries for biological screening.

The Strategic Advantage of Multicomponent Reactions for Library Synthesis

The efficient construction of diverse compound libraries is paramount for successful SAR campaigns.[6] Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are exceptionally well-suited for this purpose.[7] They offer significant advantages in terms of step-economy, atom economy, and the ability to rapidly generate a multitude of structurally diverse analogs from a set of readily available building blocks.[7][8]

The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, enabling the one-pot synthesis of α-acetamido carboxamides from an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide.[9][10] This reaction is particularly powerful for generating peptidomimetic structures and has been widely adopted in combinatorial chemistry for the creation of extensive compound libraries.[9][11] The versatility of the Ugi-4CR allows for the incorporation of diverse functional groups at four different positions, making it an ideal tool for systematically probing the chemical space around a spirocyclic core.

The Passerini Three-Component Reaction (P-3CR)

First reported in 1921, the Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide.[12][13] This reaction is known for its operational simplicity and high atom economy.[8][13] While producing a different amide linkage compared to the Ugi reaction, the Passerini reaction provides a complementary and equally valuable approach to diversifying spirocyclic scaffolds, particularly when exploring different pharmacophoric features.[8][14]

Synthetic Workflow for Spirocyclic Amide Library Preparation

The following workflow outlines a general strategy for the preparation of a spirocyclic amide library, leveraging the power of multicomponent reactions.

Caption: Overall workflow for the synthesis of a spirocyclic amide library.

Experimental Protocols

General Protocol for Ugi Four-Component Synthesis of a Spiro-Oxindole Amide Library

This protocol describes the parallel synthesis of a library of spiro-oxindole amides using the Ugi four-component reaction. Spiro-oxindoles are a prominent class of spirocycles with significant biological activity.[15][16]

Materials and Reagents:

  • Array of substituted spiro[cyclohexane-1,3'-indolin]-2'-one building blocks (0.1 M in methanol)

  • Diverse set of primary amines (0.1 M in methanol)

  • Variety of carboxylic acids (0.1 M in methanol)

  • Selection of isocyanides (0.1 M in methanol)

  • Methanol (anhydrous)

  • 96-well reaction block

Procedure:

  • Reagent Preparation: Prepare stock solutions of all spirocyclic ketones, amines, carboxylic acids, and isocyanides at a concentration of 0.1 M in anhydrous methanol.

  • Reaction Setup: In a 96-well reaction block, add 200 µL (0.02 mmol) of the spirocyclic ketone stock solution to each designated well.

  • Component Addition: Sequentially add 200 µL (0.02 mmol) of the amine, 200 µL (0.02 mmol) of the carboxylic acid, and 200 µL (0.02 mmol) of the isocyanide stock solutions to each well according to the desired library design.

  • Reaction Incubation: Seal the reaction block and shake at room temperature for 48 hours.

  • Work-up: After the reaction is complete, concentrate the solvent in each well under reduced pressure. Re-dissolve the crude product in a suitable solvent (e.g., DMSO) for purification and analysis.

Ugi_Reaction_Mechanism Amine R1-NH2 (Amine) Imine Imine Amine->Imine Aldehyde R2-CHO (Aldehyde) Aldehyde->Imine CarboxylicAcid R3-COOH (Carboxylic Acid) Adduct Intermediate Adduct CarboxylicAcid->Adduct Isocyanide R4-NC (Isocyanide) Nitrilium Nitrilium Ion Isocyanide->Nitrilium Iminium Iminium Ion Imine->Iminium + H+ Iminium->Nitrilium Nitrilium->Adduct Product α-Acetamido Carboxamide Adduct->Product Mumm Rearrangement

Sources

Method

Application Notes and Protocols: Acylating Spirocyclic Secondary Amines

Introduction: The Strategic Importance of Acylating Spirocyclic Scaffolds in Modern Drug Discovery Spirocyclic motifs are increasingly sought-after structural features in medicinal chemistry. Their inherent three-dimensi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Acylating Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic motifs are increasingly sought-after structural features in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a powerful strategy to improve potency, selectivity, and pharmacokinetic properties by enabling precise exit vectors for functional groups into protein binding pockets.[1] The acylation of secondary amines on these spirocyclic scaffolds is a critical transformation, allowing for the introduction of diverse side chains and the construction of complex molecular architectures that are pivotal for exploring structure-activity relationships (SAR).[]

However, the very features that make spirocyclic amines attractive also present significant synthetic challenges. The quaternary spiro-carbon often creates a sterically congested environment around the secondary amine, hindering its reactivity.[3][4] This guide provides a detailed exploration of the reaction conditions necessary for the successful acylation of these challenging substrates, focusing on the underlying chemical principles and offering field-proven protocols for researchers in drug development.

The Core Challenge: Steric Hindrance and Nucleophilicity

The primary obstacle in the acylation of spirocyclic secondary amines is steric hindrance. The rigid, three-dimensional structure can shield the nitrogen's lone pair of electrons, making it a less accessible nucleophile. This often leads to sluggish or incomplete reactions with standard acylation protocols. Therefore, successful acylation requires careful consideration and optimization of the acylating agent, base, solvent, and temperature.

Part 1: Acylation via Acyl Chlorides - The Schotten-Baumann Reaction

The Schotten-Baumann reaction, which utilizes an acyl chloride and a base, is a robust and classic method for amide bond formation.[5][6] While powerful, its application to sterically hindered spirocyclic amines requires careful control of conditions to mitigate potential side reactions and drive the reaction to completion.[7]

Causality Behind Experimental Choices
  • Acylating Agent: Acyl chlorides are highly reactive electrophiles, which is often necessary to overcome the reduced nucleophilicity of the hindered amine.

  • Base Selection: The base serves two critical roles: to neutralize the HCl byproduct, which would otherwise protonate and deactivate the starting amine, and to drive the reaction equilibrium forward.[5] For spirocyclic amines, a choice must be made between inorganic and organic bases.

    • Inorganic Bases (e.g., NaOH, K₂CO₃): Used in a biphasic system (e.g., DCM/water or toluene/water), they are inexpensive and the neutralization product (salt) is easily removed during aqueous workup.[8][9] This can be advantageous for preventing the formation of bulky triethylammonium or pyridinium salts that might complicate purification.

    • Organic Bases (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Pyridine): These are used in anhydrous organic solvents. DIPEA is often preferred for sterically hindered substrates as its bulkiness makes it non-nucleophilic, preventing it from competing with the spirocyclic amine in attacking the acyl chloride. Pyridine can also act as a nucleophilic catalyst.

  • Solvent System:

    • Biphasic (e.g., Dichloromethane/Water): This classic Schotten-Baumann condition keeps the organic reactants in the organic phase and the base in the aqueous phase, which can help control the reaction rate.[9]

    • Aprotic (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)): Used with organic bases, these solvents are chosen for their ability to dissolve both the amine and the acyl chloride. Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride.

Visualizing the Schotten-Baumann Reaction Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification amine Spirocyclic Amine in Organic Solvent (e.g., DCM) acyl_chloride Add Acyl Chloride (1.0-1.2 eq.) dropwise at 0 °C amine->acyl_chloride Combine with Base base Aqueous Base (e.g., 2M NaOH) or Organic Base (e.g., DIPEA) stir Stir at 0 °C to Room Temperature (Monitor by TLC/LC-MS) acyl_chloride->stir quench Quench with Water stir->quench extract Separate Layers & Extract Aqueous Phase quench->extract wash Wash Organic Layer (e.g., sat. NaHCO₃, brine) extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify (Column Chromatography) dry->purify Carboxylic\nAcid Carboxylic Acid Active Ester\nIntermediate Active Ester Intermediate Carboxylic\nAcid->Active Ester\nIntermediate Coupling Reagent\n(e.g., HATU) Coupling Reagent (e.g., HATU) Coupling Reagent\n(e.g., HATU)->Active Ester\nIntermediate Base\n(e.g., DIPEA) Base (e.g., DIPEA) Base\n(e.g., DIPEA)->Active Ester\nIntermediate Tetrahedral\nIntermediate Tetrahedral Intermediate Active Ester\nIntermediate->Tetrahedral\nIntermediate Spirocyclic\nAmine Spirocyclic Amine Spirocyclic\nAmine->Tetrahedral\nIntermediate Amide\nProduct Amide Product Tetrahedral\nIntermediate->Amide\nProduct Byproducts Byproducts Tetrahedral\nIntermediate->Byproducts

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Application

Application Notes and Protocols for Solid-Phase Synthesis of 2,7-Diazaspiro[3.5]nonane-Based Compound Libraries

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a privileged structural motif in modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent three-dimensional character offers a distinct advantage over traditional flat aromatic structures, often leading to improved physicochemical properties such as enhanced aqueous solubility and metabolic stability. This rigid framework provides precise vectoral orientation of substituents, enabling fine-tuned interactions with biological targets. Consequently, this scaffold is increasingly incorporated into novel therapeutic agents targeting a range of diseases.[1][2]

Solid-phase organic synthesis (SPOS) provides a powerful platform for the rapid generation of diverse compound libraries, a cornerstone of modern drug discovery.[3][4] By anchoring a starting material to an insoluble polymer support, reagents and by-products can be easily removed by simple filtration, streamlining the synthetic process and enabling automation. This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis of combinatorial libraries based on the 2,7-diazaspiro[3.5]nonane scaffold.

I. The Strategic Advantage of 2,7-Diazaspiro[3.5]nonane in Drug Discovery

The unique topology of the 2,7-diazaspiro[3.5]nonane scaffold, featuring a central quaternary carbon connecting a four-membered azetidine ring and a six-membered piperidine ring, imparts several desirable characteristics for drug candidates:

  • Three-Dimensionality: Moves away from the "flatland" of many traditional drug molecules, allowing for more specific and complex interactions with protein binding pockets.

  • Improved Physicochemical Properties: The introduction of this spirocyclic motif can lead to lower lipophilicity and increased aqueous solubility, which are beneficial for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Metabolic Stability: The quaternary carbon and the saturated heterocyclic rings can be less susceptible to metabolic degradation compared to more flexible or aromatic structures.

  • Two Points of Diversification: The presence of two secondary amines provides the opportunity to introduce a wide range of substituents, enabling the exploration of a vast chemical space from a single core structure.

II. Core Principles of Solid-Phase Synthesis with 2,7-Diazaspiro[3.5]nonane

The successful solid-phase synthesis of a 2,7-diazaspiro[3.5]nonane-based library hinges on a carefully planned strategy. This involves the selection of an appropriate resin and linker, an orthogonal protection scheme for the two nitrogen atoms of the scaffold, and robust protocols for on-resin reactions and final cleavage.

A. Choosing the Right Solid Support and Linker

The choice of resin and linker is critical for the successful solid-phase synthesis. The linker connects the 2,7-diazaspiro[3.5]nonane building block to the solid support and dictates the functional group on the final product after cleavage.

  • Resin: Polystyrene resins, such as Merrifield or 2-chlorotrityl chloride (2-CTC) resin, are commonly used in SPOS due to their good swelling properties in a variety of organic solvents and their chemical stability.

  • Linker: For the synthesis of compounds with a C-terminal amide or carboxylic acid, linkers like the Rink amide or Wang linker are suitable. The 2-CTC resin is particularly advantageous as it allows for the cleavage of the final product under mildly acidic conditions, preserving many acid-sensitive functional groups.

B. Orthogonal Protection Strategy

To selectively functionalize the two nitrogen atoms of the 2,7-diazaspiro[3.5]nonane scaffold, an orthogonal protection strategy is essential. This involves using two different protecting groups that can be removed under distinct chemical conditions.[5][6][7][8]

A common and effective strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.

  • N2-Fmoc, N7-Boc-2,7-diazaspiro[3.5]nonane: This commercially available or readily synthesized building block allows for the initial attachment to the resin via the N2-amine after Fmoc deprotection. The N7-Boc group remains intact during this process.

  • N2-Boc, N7-Fmoc-2,7-diazaspiro[3.5]nonane: This regioisomeric building block allows for attachment through the N7-amine.

The choice between these two building blocks will depend on the desired orientation of the final molecule and the synthetic route.

III. Experimental Protocols

The following protocols provide a step-by-step guide for the solid-phase synthesis of a combinatorial library based on the 2,7-diazaspiro[3.5]nonane scaffold. These are generalized procedures and may require optimization based on the specific building blocks and reagents used.

Protocol 1: Immobilization of the 2,7-Diazaspiro[3.5]nonane Scaffold on 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of an N-Boc protected 2,7-diazaspiro[3.5]nonane to the 2-CTC resin. The secondary amine of the building block displaces the chloride on the resin.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, ~1.2 mmol/g loading)

  • N7-Boc-2,7-diazaspiro[3.5]nonane

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM.

  • Dissolve N7-Boc-2,7-diazaspiro[3.5]nonane (0.54 g, 2.4 mmol, 2 equivalents) and DIPEA (0.84 mL, 4.8 mmol, 4 equivalents) in a mixture of anhydrous DCM (8 mL) and anhydrous DMF (2 mL).

  • Add the solution to the swollen resin.

  • Shake the reaction mixture at room temperature for 4 hours.

  • Drain the reaction solution.

  • To cap any remaining reactive sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and shake for 30 minutes.

  • Drain the capping solution and wash the resin thoroughly with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Workflow for Immobilization of 2,7-Diazaspiro[3.5]nonane

Resin 2-Chlorotrityl Chloride Resin BuildingBlock N7-Boc-2,7-diazaspiro[3.5]nonane + DIPEA in DCM/DMF Resin->BuildingBlock Swell & React Immobilized Resin-Bound N7-Boc-2,7-diazaspiro[3.5]nonane BuildingBlock->Immobilized 4 hours Capping Capping with DCM/MeOH/DIPEA Immobilized->Capping WashedResin Washed and Dried Immobilized Scaffold Capping->WashedResin

Caption: Immobilization of the building block onto the solid support.

Protocol 2: On-Resin Diversification at the N2-Position

This protocol outlines the acylation of the free N2-amine of the resin-bound scaffold with a carboxylic acid.

Materials:

  • Resin-bound N7-Boc-2,7-diazaspiro[3.5]nonane from Protocol 1

  • Carboxylic acid (R1-COOH)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • DIPEA

  • DMF, anhydrous

  • DCM, anhydrous

Procedure:

  • Swell the resin (~0.5 g) in anhydrous DMF (5 mL) for 30 minutes.

  • In a separate vial, pre-activate the carboxylic acid (R1-COOH) (2 equivalents relative to resin loading) with PyBOP (2 equivalents) and DIPEA (4 equivalents) in DMF (2 mL) for 5 minutes.

  • Add the pre-activated solution to the resin and shake for 2 hours.

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test on a small sample of beads).

  • Drain the reaction solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Dry the resin under vacuum.

Protocol 3: Deprotection of the N7-Boc Group and Diversification at the N7-Position

This protocol describes the removal of the Boc protecting group and subsequent functionalization of the newly liberated N7-amine.

Materials:

  • Fully derivatized resin from Protocol 2

  • Trifluoroacetic acid (TFA)

  • DCM

  • DIPEA

  • Reagent for second diversification (e.g., R2-X, where X is a leaving group, or R2-COOH for acylation)

  • Coupling reagents (if necessary)

  • DMF, anhydrous

Procedure:

  • Swell the resin in DCM (5 mL) for 30 minutes.

  • Treat the resin with a solution of 20% TFA in DCM (5 mL) for 30 minutes to remove the Boc group.

  • Drain the deprotection solution and wash the resin with DCM (3 x 5 mL), 10% DIPEA in DMF (2 x 5 mL), and DMF (3 x 5 mL).

  • For the second diversification (e.g., alkylation): Swell the resin in anhydrous DMF (5 mL). Add the alkylating agent (R2-X, 3 equivalents) and DIPEA (5 equivalents). Shake at room temperature for 4-12 hours (reaction time may need to be optimized).

  • Drain the reaction solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Dry the resin under vacuum.

General Workflow for Solid-Phase Synthesis

Start Immobilized Scaffold (N7-Boc protected) DiversifyN2 Diversification at N2 (e.g., Acylation with R1-COOH) Start->DiversifyN2 BocDeprotection Boc Deprotection (TFA/DCM) DiversifyN2->BocDeprotection DiversifyN7 Diversification at N7 (e.g., Alkylation with R2-X) BocDeprotection->DiversifyN7 Cleavage Cleavage from Resin (TFA Cocktail) DiversifyN7->Cleavage FinalProduct Final Product R1-N2,N7-R2-2,7-diazaspiro[3.5]nonane Cleavage->FinalProduct

Sources

Method

Application Notes &amp; Protocols: Safe Handling and Storage of 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane

Introduction The 2,7-diazaspiro[3.5]nonane scaffold represents a class of privileged structures in modern medicinal chemistry. Its inherent three-dimensionality offers an escape from the "flatland" of traditional aromati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2,7-diazaspiro[3.5]nonane scaffold represents a class of privileged structures in modern medicinal chemistry. Its inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic compounds, often leading to improved potency, selectivity, and desirable pharmacokinetic properties.[1][2][3] Derivatives of this scaffold are integral to the development of novel therapeutics, including potent covalent inhibitors of challenging oncological targets like KRAS G12C.[4]

7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane is a key building block within this class. Proper handling and storage of this compound are paramount to ensure its chemical integrity for research applications and to guarantee the safety of laboratory personnel. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, grounded in established safety protocols for analogous chemical structures and an understanding of the compound's functional groups. The protocols herein are designed to be self-validating systems, emphasizing the scientific rationale behind each procedural step.

Compound Profile and Physicochemical Properties

While specific experimental data for 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane is not broadly published, its properties can be inferred from its constituent parts: the 2,7-diazaspiro[3.5]nonane core and the oxane-4-carbonyl moiety. The following table summarizes key data for the parent scaffold to provide a baseline for assessment.

PropertyValue / InformationSource / Rationale
IUPAC Name 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane-
Parent Scaffold 2,7-Diazaspiro[3.5]nonane[5]
Molecular Formula (Parent) C₇H₁₄N₂[5]
Molecular Weight (Parent) 126.20 g/mol [5]
Appearance Likely a solid at room temperature.Based on analogs and similar complex organic molecules.[6]
Key Functional Groups Tertiary Amide, Secondary Amine, Spirocyclic SystemStructural analysis.
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DCM, MeOH).General property of similar research chemicals.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any experimental work. Based on safety data for structurally related diazaspiro[3.5]nonane derivatives, the following hazards should be anticipated.[7][8]

  • Skin Irritation (H315, GHS Category 2): The amine and amide functionalities can cause skin irritation upon contact.[7]

  • Serious Eye Irritation (H319, GHS Category 2A): Direct contact with the eyes is likely to cause serious irritation.[7]

  • Respiratory Irritation (H335, GHS Category 3): Inhalation of dust or aerosols may irritate the respiratory tract.[7][8]

Causality: The basicity of the amine nitrogen and the chemical reactivity of the amide group contribute to the irritant nature of this class of compounds. Prolonged or repeated exposure should be avoided to prevent inflammation, redness, or dryness.[7]

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Engineering Controls

All handling of 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane, especially as a solid, must be performed within a properly functioning and certified chemical fume hood .[9][10] The fume hood serves as the principal containment device to prevent the inhalation of airborne particulates.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

Protection TypeSpecificationRationale and Best Practices
Eye & Face Chemical splash goggles and a full-face shield.[10]Goggles provide a seal against splashes, while the face shield protects the neck and face from splashes during procedures like solution transfers.
Hand Chemical-resistant nitrile or neoprene gloves.Always inspect gloves for tears or punctures before use. Remove gloves and wash hands thoroughly after handling is complete. Do not wear gloves outside the lab.[10][11]
Body Full-length laboratory coat with buttoned cuffs.Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Not required with proper fume hood use.A NIOSH-approved respirator may be necessary for spill cleanup or in the event of ventilation failure, as determined by a site-specific risk assessment.

Storage Protocols

The chemical stability of 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane is critical for the reproducibility of experimental results. The presence of amine and amide groups necessitates protection from atmospheric contaminants.

ParameterRecommended ConditionJustification
Temperature Refrigerate (2-8°C) Lowering the temperature significantly slows the rate of potential degradation reactions, ensuring long-term stability.[6][12][13]
Atmosphere Store under a dry, inert atmosphere (e.g., Argon or Nitrogen) Many amine-containing compounds are hygroscopic.[8] An inert atmosphere prevents degradation from atmospheric moisture and oxygen.
Container Tightly sealed, clearly labeled container.Prevents contamination and ensures proper identification. Use of the original supplier's container is recommended.[7][8]
Incompatibilities Store away from strong oxidizing agents .Amines can react vigorously or degrade upon contact with strong oxidizers.[7]

Handling and Experimental Protocols

The following workflow and protocols provide a systematic approach to handling the compound safely.

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Procedure prep_risk 1. Conduct Risk Assessment prep_ppe 2. Don Required PPE prep_risk->prep_ppe prep_hood 3. Verify Fume Hood Operation prep_ppe->prep_hood handle_retrieve 4. Retrieve from Inert Storage prep_hood->handle_retrieve handle_weigh 5. Weigh Compound (Protocol 5.1) handle_retrieve->handle_weigh handle_dissolve 6. Prepare Solution (Protocol 5.2) handle_weigh->handle_dissolve clean_store 7. Return to Storage (Inert Atmosphere) handle_dissolve->clean_store clean_waste 8. Dispose of Waste (Section 7) clean_store->clean_waste clean_decon 9. Decontaminate Work Area clean_waste->clean_decon clean_doff 10. Doff PPE & Wash Hands clean_decon->clean_doff

Caption: Logical workflow for the safe handling of 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane.

Protocol 5.1: Weighing the Compound (Solid)
  • Preparation: Ensure the analytical balance is clean, calibrated, and located inside the chemical fume hood or in a containment enclosure.

  • Tare: Place a clean, appropriately sized weigh boat or vial on the balance and tare the mass.

  • Transfer: Retrieve the compound from storage. While keeping the container inside the fume hood, use a clean, anti-static spatula to carefully transfer the desired amount of solid to the weigh boat.

    • Rationale: This step is performed slowly to minimize the generation of airborne dust.[8]

  • Seal and Record: Once the target mass is obtained, immediately and securely seal the main container. Record the final mass.

  • Clean-up: Carefully clean the spatula and the surrounding area of any residual powder using a solvent-dampened wipe, which should be disposed of as hazardous waste.

Protocol 5.2: Preparation of a Stock Solution
  • Solvent Selection: Choose a solvent in which the compound is readily soluble (e.g., DMSO for biological assays). Ensure the solvent is appropriate for the downstream application and of sufficient purity.

  • Vessel Preparation: Select a volumetric flask or vial of the appropriate size for the desired concentration. Ensure it is clean and dry.

  • Compound Addition: Add the pre-weighed solid from Protocol 5.1 to the vessel.

  • Solvent Addition: Inside the fume hood, add approximately 70-80% of the final required solvent volume to the vessel.

  • Dissolution: Gently swirl the vessel or use a vortex mixer to ensure the compound is fully dissolved. Sonication may be used if dissolution is slow, but monitor for any temperature increase.

  • Final Volume: Once fully dissolved, add the remaining solvent to reach the final target volume.

  • Labeling and Storage: Seal the vessel, label it clearly with the compound name, concentration, solvent, and date of preparation. Store appropriately, considering the stability of the compound in the chosen solvent.

Spill and Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Spill Management
  • Small Spill (in fume hood):

    • Alert nearby personnel.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Gently sweep or scoop the absorbed material into a labeled hazardous waste container.[8]

    • Wipe the area with a suitable solvent and then with soap and water.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area and alert all personnel.

    • Prevent entry into the area.

    • Contact the institution's Environmental Health & Safety (EHS) department immediately.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][12]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[7][9] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][9][13]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[8][12]

Waste Disposal

All materials contaminated with 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane, including empty containers, disposable labware, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Segregation: Collect all waste in a dedicated, clearly labeled, and sealable hazardous waste container.[11]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department, following all local, state, and federal regulations.[7][12]

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride. Retrieved from .

  • Apollo Scientific. (2023, July 11). Safety Data Sheet: tert-Butyl 2,7-diazaspiro[3.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet: 2-Oxa-7-azaspiro[3.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21692407, 2,7-Diazaspiro[3.5]nonane. Retrieved from [Link].

  • ACCELA CHEMBIO INC. (n.d.). Material Safety Data Sheet: 2-Boc-2-azaspiro[3.5]nonane-7-carbonitrile.
  • Combi-Blocks, Inc. (2025, December 11).
  • Yushchenko, P., et al. (2023). Synthesis of Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
  • Sciencemadness Discussion Board. (2014, August 14). Amide handling precautions?. Retrieved from [Link].

  • Bioorganic & Medicinal Chemistry. (2022, October 1). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. Retrieved from [Link].

  • ResearchGate. (2025, August 10). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. Retrieved from [Link].

  • BenchChem. (2025). A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery.
  • MDPI. (2019, November 17). Spirocyclic Motifs in Natural Products. Retrieved from [Link].

  • PMC. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • RSC Publishing. (n.d.).
  • ACS Publications. (2022, January 5).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane in DMSO

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubility Optimization for 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane in DMSO Executive Summary & Compoun...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubility Optimization for 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane in DMSO

Executive Summary & Compound Profile

This guide addresses solubility challenges associated with 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane (hereafter referred to as ODSN ). As a rigid spirocyclic scaffold containing both a tetrahydropyran (oxane) and a diazaspiro core, ODSN represents a class of "high-Fsp3" building blocks critical for modern fragment-based drug discovery.

While DMSO is the universal solvent for such libraries, ODSN presents unique challenges due to its high lattice energy (driven by the rigid spiro-fusion) and the potential for hydrogen-bond networking via the secondary amine at position 2 and the amide carbonyl.

Physicochemical Profile (Estimated):

Parameter Value / Characteristic Impact on Solubility
Core Structure 2,7-diazaspiro[3.5]nonane High rigidity; prone to tight crystal packing.
Functional Groups Secondary Amine (N2), Amide (N7), Ether Mixed donor/acceptor potential; hygroscopic.
LogP ~0.5 - 1.2 (Low Lipophilicity) Moderate polarity; should be DMSO soluble, but lattice energy dominates.

| pKa (N2) | ~9.5 - 10.5 (Basic) | Likely supplied as a salt (HCl/TFA), which drastically alters solubility rules. |

Troubleshooting Guide: The "Crash-Out" Protocol

If you are currently staring at a vial of undissolved solid or a cloudy suspension, follow this immediate recovery protocol.

Phase 1: Mechanical & Thermal Activation

Do not proceed to the next step until the previous one fails.

  • Vortexing (High Shear): Vortex at maximum speed for 60 seconds. The shear force disrupts loose aggregates.

  • Bath Sonication (Cavitation): Sonicate at 40 kHz for 10–15 minutes.

    • Critical: Ensure the water bath temperature does not exceed 40°C unless stability is confirmed.

    • Why: Acoustic cavitation creates micro-jets that break crystal lattice surfaces.

  • Thermal Cycling (The "Heat Shock"):

    • Heat the sealed vial to 50°C for 5 minutes.

    • Vortex immediately while hot.

    • Mechanism: Increases kinetic energy to overcome the lattice enthalpy of the spiro-scaffold.

Phase 2: Chemical Modulation (If Phase 1 Fails)

If the compound remains stubborn, the issue is likely water contamination or salt form mismatch .

  • Scenario A: The "Hygroscopic Crash"

    • Diagnosis: You used an old bottle of DMSO.

    • Fix: DMSO is hygroscopic.[1][2][3] Even 1% water content can decrease solubility of rigid organics exponentially. Repeat Phase 1 using fresh, anhydrous DMSO (water < 0.05%).

  • Scenario B: The "Salt Trap"

    • Diagnosis: The compound is an HCl or TFA salt.

    • Fix: Salts of secondary amines can be less soluble in pure DMSO than their free base counterparts due to high ionic lattice energy.

    • Action: Add 1–2 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to the DMSO stock. This "frees" the base in situ, often instantly clarifying the solution.

Decision Logic & Workflow (Visualization)

The following diagram outlines the logical pathway for troubleshooting solubility, distinguishing between kinetic issues (rate of dissolving) and thermodynamic issues (saturation/chemistry).

SolubilityWorkflow Start Start: Solid ODSN in DMSO CheckVisual Visual Inspection: Cloudy or Sediment? Start->CheckVisual Sonicate Step 1: Sonication (40kHz) + Vortex (1 min) CheckVisual->Sonicate CheckClear Is Solution Clear? Sonicate->CheckClear Heat Step 2: Heat to 50°C (5 mins) Heat->CheckClear CheckClear->Heat No Success Success: Proceed to Assay CheckClear->Success Yes FailHeat Persistently Cloudy CheckClear->FailHeat Still No CheckWater Check DMSO Quality: Is it Anhydrous? FailHeat->CheckWater NewDMSO Action: Re-make with Fresh Anhydrous DMSO CheckWater->NewDMSO No/Unsure CheckSalt Check Compound Form: Is it a Salt (HCl/TFA)? CheckWater->CheckSalt Yes, Anhydrous NewDMSO->Sonicate AddBase Action: Add 2 eq. DIPEA (Free Base Generation) CheckSalt->AddBase Yes (Salt) AddAcid Action: Add 1% Acetic Acid (Rare: Zwitterion Issue) CheckSalt->AddAcid No (Free Base) AddBase->Sonicate AddAcid->Sonicate

Caption: Logical troubleshooting workflow for ODSN solubilization in DMSO, prioritizing physical methods before chemical adjustments.

Frequently Asked Questions (FAQs)

Q1: Why does my ODSN stock solution precipitate after freezing and thawing?

A: This is a classic thermodynamic phenomenon known as Ostwald Ripening .

  • Mechanism: When you freeze DMSO, it crystallizes (MP: 18.5°C). During the slow freezing process, the solute (ODSN) is excluded from the forming DMSO lattice, concentrating it into "pockets" where it precipitates. Upon thawing, these micro-precipitates act as nucleation seeds, promoting further crystal growth rather than redissolving.

  • Solution: Avoid repeated freeze-thaw cycles. Aliquot your stock solution immediately after preparation into single-use vials. If precipitation occurs, you must repeat the Heat Shock protocol (50°C) to redissolve the seeds before use.

Q2: I am using the HCl salt of ODSN. Should I switch to the Free Base?

A: Generally, yes, for DMSO solubility.

  • Reasoning: Ionic lattices (salts) require high energy to break apart in non-aqueous solvents, even polar ones like DMSO. The Free Base form of spirocyclic amines often has a lower lattice energy and interacts better with the organic dipole of DMSO.

  • Workaround: If you cannot source the Free Base, "neutralize in situ" by adding an equimolar amount of an organic base (like DIPEA) to your DMSO stock.

Q3: Can I use this DMSO stock for cell culture assays?

A: Yes, but with strict caveats regarding the secondary amine .

  • Toxicity: Ensure the final DMSO concentration is <0.5% (v/v).[3][4]

  • Precipitation: When diluting into aqueous media (PBS/Media), ODSN may "crash out" because it is hydrophobic relative to the buffer.

  • Protocol: Perform a serial dilution in DMSO first (e.g., 10 mM -> 1 mM -> 0.1 mM in DMSO), and then spike the lowest concentrate into the media. This prevents the "shock" precipitation seen when dropping high-concentration stocks directly into water.

Q4: My solution turned slightly yellow after heating. Is the compound degraded?

A: Likely not, but verify.

  • Cause: Amines (especially secondary amines like the N2 in ODSN) can undergo mild oxidation or form charge-transfer complexes in DMSO, especially if the DMSO is not fresh (containing dimethyl sulfide or peroxides).

  • Verification: Run a quick LC-MS. If the primary peak (M+H) is intact and no M+16 (oxidation) peak is major, the color change is likely a benign solvatochromic effect.

References & Authoritative Sources

  • Li, Di, et al. "Equilibrium Solubility, Model Correlation, and Solvent Effect of Indomethacin in Cosolvent Mixtures." Journal of Chemical & Engineering Data, vol. 63, no. 9, 2018. (Provides foundational principles on lattice energy and solubility in organic solvents). Link

  • Waybright, Timothy J., et al. "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives."[5] Journal of Biomolecular Screening, vol. 14, no. 6, 2009. (The definitive guide on DMSO hygroscopicity and freeze-thaw issues). Link[5]

  • Balakin, K. V., et al. "In silico prediction of DMSO solubility of organic compounds for high-throughput screening." Journal of Chemical Information and Modeling, vol. 44, no. 5, 2004. (Discusses the structural factors, like rigidity, that affect DMSO solubility). Link

  • PubChem Compound Summary: 7-Oxa-2-azaspiro[3.5]nonane. National Center for Biotechnology Information. (Used for structural verification of the spiro-core properties). Link

  • Gaylord Chemical Company. "Dimethyl Sulfoxide (DMSO) Solubility Data."[6] Technical Bulletin, 2007. (Industry standard data on DMSO solvent properties). Link

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for specific safety information regarding 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane.

Sources

Optimization

Technical Support Center: Purification of Polar Spirocyclic Amine Derivatives

From the Desk of the Senior Application Scientist Welcome to the technical support center. The purification of polar spirocyclic amine derivatives represents a significant challenge in synthetic and medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. The purification of polar spirocyclic amine derivatives represents a significant challenge in synthetic and medicinal chemistry. The unique combination of high polarity, basicity from the amine functionality, and the rigid three-dimensional structure of the spirocyclic core often leads to complex purification issues that standard protocols cannot resolve. These molecules are prone to strong, often irreversible, interactions with acidic stationary phases like silica gel, while their polarity can result in poor retention on conventional reversed-phase media.

This guide is designed to provide you, our fellow researchers, with practical, field-proven solutions to the common problems encountered during the purification of these valuable compounds. We will move beyond simple step-by-step instructions to explain the underlying principles of each technique, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: Why are polar spirocyclic amines so notoriously difficult to purify by standard chromatography?

A1: The difficulty arises from a combination of three core properties:

  • High Basicity: The amine group is a Brønsted base and readily interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong acid-base interaction leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the compound on the column.[1][2]

  • High Polarity: The presence of the amine and other potential polar functional groups makes these molecules highly polar. In reversed-phase chromatography (RP-HPLC), which uses a non-polar stationary phase (like C18), these compounds are often poorly retained, eluting with the solvent front and co-eluting with polar impurities.[3]

  • Stereochemical Complexity: Spirocycles often possess unique and rigid three-dimensional structures with multiple stereocenters.[4] This can lead to the formation of diastereomers or enantiomers that require specialized purification techniques, such as supercritical fluid chromatography (SFC) or chiral HPLC, for successful separation.[5]

Q2: I've just finished my reaction work-up. What should be my first purification step?

A2: For most crude reaction mixtures containing a basic amine product, a simple acid-base liquid-liquid extraction should be your first line of defense.[6] This technique is excellent for removing non-basic organic impurities and acidic byproducts. By washing your organic solution with an aqueous acid (e.g., 1 M HCl), your amine will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[7][8] The neutral and acidic impurities remain in the organic layer. You can then basify the aqueous layer and re-extract your purified amine back into an organic solvent. This simple step can significantly clean up your crude material, making subsequent chromatographic steps much more effective.[6]

Q3: My compound is extremely polar. Should I use normal-phase or reversed-phase chromatography?

A3: For extremely polar amines, both standard normal-phase and reversed-phase chromatography can be problematic. However, modified versions of these techniques are highly effective:

  • For a normal-phase approach, avoid standard silica gel. Instead, use an amine-functionalized silica or basic alumina column.[1][9] These stationary phases have a basic surface that minimizes the strong acid-base interactions causing peak tailing.

  • For a reversed-phase approach, standard C18 is unlikely to work. Your best option is Hydrophilic Interaction Liquid Chromatography (HILIC) .[10] HILIC uses a polar stationary phase (like silica or a diol-based phase) with a high-organic, low-aqueous mobile phase, which is ideal for retaining and separating very polar compounds.[11]

Q4: How can I separate the enantiomers of my chiral spirocyclic amine?

A4: Enantiomeric separation requires a chiral environment. Supercritical Fluid Chromatography (SFC) is now a leading technique for chiral separations in the pharmaceutical industry due to its high speed and efficiency.[12] Using a chiral stationary phase (CSP) with a mobile phase of supercritical CO2 and a modifier (like methanol or ethanol) often provides excellent resolution of enantiomers.[5][13] Chiral HPLC is also a powerful and widely used alternative.

Troubleshooting Guide: Common Purification Problems

Problem 1: Severe Peak Tailing/Streaking in Normal-Phase Flash Chromatography

Q: I'm running a flash column on silica gel with a dichloromethane/methanol gradient, but my spirocyclic amine is streaking down the column and giving very broad peaks. What is causing this and how can I get sharp peaks?

A: This is the classic sign of a strong interaction between your basic amine and the acidic silica gel surface.[2] The amine adsorbs strongly to the silanol groups and elutes slowly and unevenly.

Solutions:

  • Mobile Phase Modification (The Quick Fix): Add a small amount of a competing base to your mobile phase. This base will "neutralize" the acidic sites on the silica, allowing your compound to elute more cleanly.[10][14]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. This is often sufficient to dramatically improve peak shape.

    • Ammonium Hydroxide: For very basic compounds, adding 0.5-2% of a 2M solution of ammonia in methanol to the methanol portion of your mobile phase can be highly effective.[9][15]

  • Stationary Phase Modification (The Robust Solution): Change your stationary phase to one that is not acidic. This eliminates the root cause of the problem.

    • Amine-Functionalized Silica: These columns have an amine-modified surface, which prevents the acid-base interaction and provides excellent peak shape for basic compounds, often with simple hexane/ethyl acetate solvent systems.[1][9]

    • Basic or Neutral Alumina: Alumina is a good alternative to silica for purifying basic compounds.[14]

Workflow for Troubleshooting Peak Tailing

start Start: Severe Peak Tailing on Silica Gel q1 Is adding a mobile phase modifier (e.g., 0.5% TEA) an option? start->q1 sol1 Implement: Add 0.1-1% TEA or NH4OH to the mobile phase. q1->sol1 Yes q3 Is an alternative stationary phase available? q1->q3 No q2 Did peak shape improve sufficiently? sol1->q2 end_good End: Purification Successful q2->end_good Yes q2->q3 No / Insufficiently sol2 Switch to Amine-Functionalized Silica or Basic Alumina. q3->sol2 Yes sol3 Consider temporary protection of the amine (e.g., Boc group) to reduce basicity. q3->sol3 No sol2->end_good

Caption: Troubleshooting workflow for peak tailing of basic amines.

Problem 2: Poor or No Retention in Reversed-Phase (RP) HPLC

Q: My polar amine elutes in the void volume of my C18 column, even when I use 100% water. How can I get it to retain on the column so I can purify it?

A: This is a common issue for highly polar molecules. The hydrophobic C18 stationary phase has very little affinity for your polar compound, so it doesn't "stick."

Solutions:

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal solution. It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent (like acetonitrile). In HILIC, polar analytes are well-retained and elute in order of increasing polarity as the aqueous portion of the mobile phase is increased.[10]

  • Use a Specialized "Aqueous C18" Column: Some modern C18 columns are designed with polar end-capping to prevent "phase collapse" in highly aqueous mobile phases.[3] This can improve the retention of polar compounds compared to traditional C18 columns.

  • Consider Ion-Exchange Chromatography (IEX): Since your compound has a basic amine, it will be positively charged at a low pH. You can use a cation-exchange column, which has a negatively charged stationary phase. Your protonated amine will bind strongly to the column. You can then elute it by increasing the salt concentration or the pH of the mobile phase.[16][17]

Problem 3: My Amine Fails to Crystallize

Q: I've tried to crystallize my purified amine from several solvents, but it always "oils out" or remains in solution. How can I get solid crystals?

A: The lone pair on the nitrogen of a free amine can interfere with the formation of an ordered crystal lattice. The most effective strategy is to convert the amine into a salt.[18]

Solutions:

  • Form a Salt: Reacting your amine with an acid will form a salt, which often has much better crystallization properties due to the strong ionic interactions.[14]

    • Hydrochloride (HCl) Salt: A common method is to dissolve the amine in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent. The HCl salt will often precipitate immediately.

    • Salts of Organic Acids: If the HCl salt is too hygroscopic or doesn't crystallize well, try using organic acids like tartaric acid, succinic acid, or oxalic acid.[14][19] These can form different crystal lattices and may yield better results.

  • Check the pH: Ensure that no residual acidic or basic impurities are present from previous steps, as these can inhibit crystallization. Protonated amine bases from reagents like triethylamine are known to crystallize readily and can sometimes be mistaken for the product.[18]

Data & Method Selection

Table 1: Comparison of Primary Purification Techniques
TechniquePrinciple of SeparationBest For...AdvantagesLimitations
Acid-Base Extraction Partitioning based on pH-dependent solubility.[6]Initial cleanup of crude mixtures to remove neutral/acidic impurities.Fast, inexpensive, high capacity, requires minimal equipment.[20]Low resolution; cannot separate amines with similar pKa values.[21]
Normal-Phase (Amine-Silica) Adsorption chromatography on a basic surface.[9]Moderately polar to polar basic compounds.Excellent peak shape, avoids compound degradation, uses standard organic solvents.[1]Not suitable for extremely polar or water-soluble compounds.
HILIC Partitioning into a water-enriched layer on a polar stationary phase.Very polar, hydrophilic amines that are not retained by reversed-phase.Excellent retention for polar compounds, MS-compatible mobile phases.[11]Requires careful equilibration; can have lower loading capacity.
Ion-Exchange (IEX) Reversible binding of charged molecules to an oppositely charged stationary phase.Any ionizable amine, especially in aqueous solutions.High capacity and high selectivity based on charge.Requires buffered mobile phases; elution can require high salt concentrations.
SFC Partitioning between a supercritical fluid mobile phase and a stationary phase.[22]Chiral separations, diastereomer separations, general purification.Very fast, high resolution, reduced solvent consumption ("green").[12][23]Requires specialized high-pressure equipment.[22]
Crystallization (as a salt) Formation of a solid crystal lattice from a supersaturated solution.[24]Final purification step to achieve very high purity; separating some diastereomers.Can provide material of >99.5% purity; scalable.[19]Method development can be time-consuming; yield may be lower.
Decision Tree for Purification Strategy

crude Crude Spirocyclic Amine q_cleanup Does the crude mixture contain significant non-basic impurities? crude->q_cleanup extraction Perform Acid-Base Extraction q_cleanup->extraction Yes q_chiral Is chiral separation required? q_cleanup->q_chiral No extraction->q_chiral sfc Use Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase q_chiral->sfc Yes q_polarity How polar is the compound? q_chiral->q_polarity No final_purity Is the purity >98%? sfc->final_purity hilic Use HILIC or Ion-Exchange Chromatography q_polarity->hilic Very Polar / Water Soluble amine_silica Use Normal-Phase Chromatography on Amine-Functionalized Silica q_polarity->amine_silica Moderately Polar hilic->final_purity amine_silica->final_purity crystallization Attempt Crystallization (via salt formation) for final polishing final_purity->crystallization No / Needs Improvement end Purification Complete final_purity->end Yes crystallization->end

Caption: Decision tree for selecting a purification strategy.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Crude Product Cleanup
  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M aqueous HCl. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing your protonated amine salt) into a clean flask. The organic layer contains neutral and acidic impurities and can be discarded.[7]

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 5 M NaOH or solid NaHCO₃) with stirring until the pH is >10 (confirm with pH paper). This neutralizes the amine salt back to the free base.[8]

  • Re-extraction: Return the basic aqueous solution to the separatory funnel and extract the free base back into an organic solvent (e.g., 3 x 1 volume of dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified amine.

Protocol 2: Flash Chromatography on Amine-Functionalized Silica
  • Method Development (TLC): Spot your crude material on an amine-functionalized silica TLC plate. Develop the plate using various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Unlike standard silica, you should not need basic modifiers.[9]

  • Column Packing: Select an appropriate size pre-packed amine-functionalized silica cartridge or dry-pack a column with the stationary phase.

  • Equilibration: Equilibrate the column with your starting mobile phase (e.g., 95:5 hexane/ethyl acetate) for at least 5 column volumes.

  • Loading: Dissolve your sample in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and load it onto the column. For less soluble samples, dry loading onto a small amount of silica is preferred.

  • Elution: Run the gradient determined from your TLC analysis. Collect fractions and analyze by TLC or LC-MS to identify the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure.

References

  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Retrieved from [Link]

  • JoVE. (2024, December 5). Supercritical Fluid Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of Supercritical Fluid Chromatography Techniques. Retrieved from [Link]

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes? Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Highly Polar Compounds by SFC/Q-TOF MS with Identification using Database and Library Searches. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Ecolab. (n.d.). Ion Exchange Chromatography. Retrieved from [Link]

  • Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Chiral Separation of Spiro-compounds and Determination Configuration. Retrieved from [Link]

  • PMC. (2023, November 6). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 15). Ion-Exchange Chromatography. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Mastering Ion Exchange Chromatography: Essential Guide. Retrieved from [Link]

  • Google Patents. (n.d.). US4879042A - Method of crystallizing salts from aqueous solutions.
  • MDPI. (2022, October 20). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017011218A1 - Amines analysis by ion chromatography.
  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • ACS Publications. (2023, October 5). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Retrieved from [Link]

  • Chromatography Online. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Retrieved from [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • NACALAI TESQUE, INC. (n.d.). Polar molecule separation by COSMOSIL PBr. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]

  • ACS Publications. (2025, September 29). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,7-Diazaspiro[3.5]nonane Amide Couplings

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering low yields during the amide coupling of 2,7-diazaspiro[3.5]nonane deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering low yields during the amide coupling of 2,7-diazaspiro[3.5]nonane derivatives.

As the pharmaceutical industry increasingly utilizes spirocyclic cores as 3D bioisosteres for piperazine to reduce off-target promiscuity and cytotoxicity[1], handling their unique steric and electronic properties has become a critical workflow. This guide provides field-proven diagnostic workflows, mechanistic causality, and self-validating protocols to optimize your coupling yields.

Diagnostic Workflows & Mechanistic Logic

Troubleshooting spirocyclic amide couplings requires isolating the root cause: is the failure due to steric hindrance , electronic deactivation , or salt-state interference ?

Workflow A Low Amide Yield Detected B Assess Amine State (Free Base vs. Salt) A->B C TFA/HCl Salt Neutralize with 3-5 eq DIPEA B->C Salt D Free Base Evaluate Steric Bulk B->D Free Base C->D E Moderate Hindrance Use HATU/HOAt D->E N2-Coupling F Severe Hindrance Form Acid Chloride D->F N7-Coupling G Verify Coupling via LC-MS E->G F->G

Diagnostic workflow for resolving low yields in sterically hindered amide couplings.

Regioselective Reactivity

2,7-diazaspiro[3.5]nonane contains two distinct secondary amines: the N2 (azetidine) and N7 (piperidine) positions. Each presents unique challenges:

Regioselectivity Core 2,7-diazaspiro[3.5]nonane Core Scaffold N2 N2 Position (Azetidine) - Lower Nucleophilicity - Higher s-character Core->N2 N7 N7 Position (Piperidine) - Standard Nucleophilicity - 3D Framework Bulk Core->N7 Strat1 Standard Activation (EDC/HOBt or HATU) N2->Strat1 Strat2 Aggressive Activation (Acid Chlorides / High Temp) N7->Strat2

Regioselective reactivity and coupling reagent logic for 2,7-diazaspiro[3.5]nonane.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling yield at the N7 (piperidine) position consistently below 20% when using standard EDC/HOBt? A: While the N7 position offers standard


 amine nucleophilicity, the rigid 3D spirocyclic framework can clash with bulky carboxylic acids during the transition state. In coupling reactions, bulky groups near the reactive centers physically block the approach of the coupling reagents and reacting molecules, slowing down or preventing amide bond formation[2]. EDC/HOBt often fails to provide sufficient electrophilic activation to overcome this steric barrier. Switching to a highly reactive uronium-based reagent like HATU, combined with a polar aprotic solvent (DMF or NMP), is necessary to drive the reaction forward.

Q2: I am coupling at the N2 (azetidine) position. Sterics shouldn't be an issue, so why is the reaction sluggish? A: The N2 position is sterically accessible, but it is electronically deactivated. The severe ring strain of the 4-membered azetidine ring compresses the C-N-C bond angle, which forces the nitrogen lone pair to adopt higher s-character. This makes the lone pair held more tightly to the nucleus, reducing its basicity and nucleophilicity. You must use robust activation (e.g., HATU) and ensure the reaction is run at a high concentration (0.2 M - 0.5 M) to promote bimolecular collision.

Q3: I am using the TFA salt of the spirocycle. Is this impacting the activation step? A: Yes. If the 2,7-diazaspiro[3.5]nonane is supplied or isolated as a TFA or HCl salt, the amine is protonated and non-nucleophilic. Furthermore, incomplete neutralization can lead to proton exchange between the coupling partners, leading to an unreactive ammonium carboxylate salt[3]. You must pre-treat the amine salt with a sufficient excess (3-5 equivalents) of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) before introducing it to the activated ester.

Q4: My carboxylic acid is


-disubstituted. Even HATU at elevated temperatures is failing. What is the next step? 
A:  When both coupling partners are sterically encumbered (e.g., an 

-disubstituted acid and a spirocyclic amine), standard coupling reagents often fail completely. The most reliable alternative is to convert the carboxylic acid to an acid chloride. The high reactivity of acid chlorides toward amines generally leads to fast couplings, which is especially useful for sterically hindered substrates[3]. If acid chlorides are incompatible with your functional groups, consider advanced methodologies such as the direct coupling of Grignard reagents to isocyanates, which has been shown to synthesize exceptionally hindered amides with ease[4].

Quantitative Optimization Data

Use the following empirically derived matrix to select the appropriate conditions based on your specific substrate combinations.

Coupling PositionCarboxylic Acid TypeRecommended ReagentBaseSolventTempExpected Yield
N7 (Piperidine) Primary / UnhinderedEDC / HOBtDIPEA (3 eq)DMF25 °C80 - 95%
N7 (Piperidine)

-Branched / Aryl
HATUDIPEA (3 eq)DMF25 °C65 - 85%
N2 (Azetidine) Primary / UnhinderedHATUDIPEA (3 eq)DMF25 °C70 - 90%
N2 (Azetidine)

-Disubstituted
Acid ChlorideNMM (2.5 eq)DCM0 to 25 °C60 - 80%
Either (TFA Salt) AnyHATUDIPEA (5 eq)DMF25 °C50 - 75%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation checkpoints to help you isolate failures in real-time.

Protocol A: HATU-Mediated Amide Coupling (Optimized for Spirocyclic Amines)

Best for N2 couplings and moderately hindered N7 couplings.

  • Reagent Preparation : Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a concentration of 0.2 M.

  • Pre-activation : Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Causality : Pre-activation forms the highly reactive OAt ester before the amine is introduced, preventing the amine from acting as a base and degrading the HATU reagent.

    • Validation Checkpoint : Remove a 5

      
      L aliquot of the mixture and quench it in 100 
      
      
      
      L of methanol. Analyze via LC-MS. The presence of the methyl ester mass confirms successful acid activation. If absent, the carboxylic acid is unreactive or the HATU is degraded.
  • Amine Addition : Add the 2,7-diazaspiro[3.5]nonane derivative (1.2 eq). Note: If using a TFA/HCl salt, pre-mix the amine with an additional 2.0 eq of DIPEA in a separate vial before addition.

    • Causality : Neutralizing the salt prior to addition prevents local pH drops in the main reaction vessel that would protonate the amine and halt nucleophilic attack.

  • Reaction & Monitoring : Stir at room temperature for 2-12 hours. Monitor conversion via LC-MS.

  • Workup : Dilute with EtOAc, wash sequentially with saturated NaHCO

    
    , 1M HCl, and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate in vacuo.
Protocol B: Acid Chloride Generation and Coupling

Best for extreme steric hindrance (e.g.,


-disubstituted acids).
  • Acid Chloride Formation : Dissolve the hindered carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add oxalyl chloride (1.5 eq) and 1 drop of DMF (catalyst). Stir for 2 hours at room temperature.

    • Causality : DMF reacts with oxalyl chloride to form the Vilsmeier-Haack intermediate, which rapidly converts the acid to the highly electrophilic acid chloride, essential for overcoming severe steric bulk[3].

  • Concentration : Concentrate the mixture in vacuo to remove excess, unreacted oxalyl chloride. Redissolve the residue in anhydrous DCM.

    • Validation Checkpoint : Quench a 5

      
      L aliquot in methanol. Immediate formation of the methyl ester on LC-MS confirms the acid chloride was successfully generated and remains active.
      
  • Coupling : Cool the solution to 0 °C. Add the spirocyclic amine (1.1 eq) followed dropwise by N-Methylmorpholine (NMM) (2.5 eq).

    • Causality : NMM is chosen over DIPEA because its weaker basicity minimizes the risk of ketene formation and the subsequent epimerization of

      
      -chiral centers on the carboxylic acid[3].
      
  • Completion : Warm to room temperature and stir for 1 hour. Quench with water, extract with DCM, and purify via flash chromatography.

References

  • Title : The Synthesis of Sterically Hindered Amides - CHIMIA Source : chimia.ch URL : [Link]

  • Title : Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC Source : nih.gov URL :[Link]

  • Title : Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source : acs.org URL :[Link]

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography for Spiro[3.5]nonane Compounds

Welcome to the Technical Support Center for the purification of spiro[3.5]nonane derivatives. Spirocyclic compounds, characterized by two rings sharing a single tetrahedral carbon atom, present unique steric and electron...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of spiro[3.5]nonane derivatives. Spirocyclic compounds, characterized by two rings sharing a single tetrahedral carbon atom, present unique steric and electronic profiles. Their rigid, three-dimensional architectures often lead to atypical retention behaviors on standard stationary phases compared to planar aromatic systems.

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies, troubleshooting frameworks, and self-validating protocols to optimize flash column chromatography for these complex scaffolds.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do spiro[3.5]nonane derivatives often co-elute with structurally dissimilar impurities on standard normal-phase silica? A1: The rigid, orthogonal ring geometry of the spiro[3.5]nonane core prevents planar


-stacking interactions with the silica surface. Instead, retention is almost exclusively driven by hydrogen bonding and dipole-dipole interactions of its functional groups (e.g., spiro[3.5]nonane-6,8-dione). If an impurity shares a similar dipole moment, standard binary solvent systems (like Hexane/Ethyl Acetate) may fail to differentiate them. Shifting selectivity by changing the hydrogen-bond donor/acceptor properties of the mobile phase (e.g., substituting ethyl acetate with acetone) is required to alter the adsorption kinetics and resolve the peaks [1].

Q2: Should I use normal-phase (silica) or reversed-phase (C18) chromatography for spiro[3.5]nonanes? A2: It depends entirely on the substitution pattern. Unsubstituted or alkyl-substituted spiro[3.5]nonanes are highly lipophilic and elute near the solvent front in normal-phase chromatography; reversed-phase (C18) with Acetonitrile/Water gradients is superior for these. However, highly functionalized intermediates, such as spiro[3.5]nonane-1,3-diols, are well-retained on normal-phase silica. A solubility pre-test is critical: if the compound requires polar solvents (like Methanol or DMSO) to dissolve, reversed-phase is strongly recommended to prevent column overloading and streaking [2].

Part 2: Step-by-Step Protocol: Self-Validating Flash Chromatography Workflow

Objective: Achieve >98% purity of spiro[3.5]nonane intermediates while maximizing mass recovery through a self-validating feedback loop.

Step 1: TLC Method Development & Selectivity Screening
  • Spot the crude mixture on three separate normal-phase silica TLC plates.

  • Develop each plate in a different solvent system to evaluate selectivity mechanisms:

    • System A: Hexane / Ethyl Acetate (Standard dipole interactions)

    • System B: Dichloromethane / Methanol (Strong H-bonding)

    • System C: Hexane / Acetone (Mild H-bond accepting)

  • Self-Validation Check: Select the system that provides an Rf value between 0.15 and 0.35 for the target spiro compound, ensuring a minimum

    
    Rf of 0.1 from the nearest impurity [3]. If no system achieves this, proceed to 2D TLC to check for compound degradation.
    
Step 2: Sample Loading Strategy (The Dry Loading Imperative)

Because spiro compounds can exhibit poor solubility in non-polar starting eluents, liquid loading often causes band broadening and poor resolution.

  • Dissolve the crude spiro[3.5]nonane in a volatile, strong solvent (e.g., Dichloromethane).

  • Add deactivated silica gel (approximately a 1:3 ratio of crude mass to silica mass).

  • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is achieved.

  • Self-Validation Check: Ensure no clumps remain. Clumps indicate residual strong solvent, which will disrupt the solvent front and cause streaking [2]. Load the dry powder evenly onto the pre-equilibrated column head.

Step 3: Gradient Elution Execution
  • Begin elution with a solvent composition 10% weaker (less polar) than the optimal TLC solvent.

  • Hold for 2 Column Volumes (CV) to elute non-polar impurities.

  • Ramp the gradient linearly to the target polarity over 10 CVs.

  • Collect fractions in volumes no larger than 0.2 CV to prevent the remixing of closely eluting peaks.

Workflow Start Crude Spiro[3.5]nonane TLC TLC Screening (Test 3 Solvent Systems) Start->TLC Solubility Solubility Pre-Test in Starting Mobile Phase TLC->Solubility Decision1 Soluble? Solubility->Decision1 LiquidLoad Liquid Loading Decision1->LiquidLoad Yes DryLoad Dry Loading (Silica Adsorption) Decision1->DryLoad No / Poor Gradient Run Gradient Elution (Ramp over 10 CV) LiquidLoad->Gradient DryLoad->Gradient

Self-validating workflow for spiro[3.5]nonane chromatography preparation and loading.

Part 3: Troubleshooting Guide

Issue 1: Severe Streaking and Tailing of the Target Peak

  • Causality: Tailing occurs when mass transfer kinetics are slow. Spiro[3.5]nonane-diones can enolize or interact strongly with the acidic silanol groups on standard silica gel, leading to a continuous desorption lag. Alternatively, the column may simply be overloaded.

  • Solution:

    • Chemical Modification: Add 1% Triethylamine (TEA) or Acetic Acid (depending on the compound's basic/acidic nature) to the mobile phase to mask the active silanol sites [4]. By deactivating the silica, the spiro compound undergoes rapid, uniform adsorption/desorption, sharpening the peak.

    • Physical Modification: Reduce the sample load to <2% of the total silica mass.

Issue 2: Co-elution with Starting Materials

  • Causality: The chosen solvent system provides adequate retention (good Rf) but poor selectivity (

    
     value 
    
    
    
    1) due to similar functional group interactions between the spiro compound and the impurity.
  • Solution:

    • Switch the strong solvent. If using Ethyl Acetate, switch to Acetone or Tetrahydrofuran (THF). Acetone provides similar polarity but different hydrogen-bond acceptor kinetics, often resolving spirocyclic compounds from planar aromatic impurities [1].

    • Utilize a 2D TLC method to confirm that the co-eluting spot is not a degradation product forming dynamically on the column[4].

Troubleshooting Issue Sub-optimal Purification Coelution Co-elution of Peaks Issue->Coelution Streaking Peak Streaking / Tailing Issue->Streaking CheckSelectivity Change Strong Solvent (e.g., EtOAc to Acetone) Coelution->CheckSelectivity Check2DTLC Perform 2D TLC (Check for Degradation) Coelution->Check2DTLC CheckLoad Reduce Sample Load (<2% Silica Mass) Streaking->CheckLoad AddModifier Add 1% Modifier (TEA or Acetic Acid) Streaking->AddModifier Success1 Resolved Peaks CheckSelectivity->Success1 Check2DTLC->Success1 Success2 Sharp Peaks CheckLoad->Success2 AddModifier->Success2

Diagnostic decision tree for resolving co-elution and streaking during purification.

Part 4: Quantitative Data & Solvent Selection Matrix

To facilitate rapid method development, the following table summarizes the causal effects of various solvent systems on the retention and resolution of spiro[3.5]nonane derivatives.

Solvent System (A/B)Polarity IndexSelectivity MechanismRecommended Spiro ApplicationCommon Troubleshooting Issue
Hexane / Ethyl Acetate Low to MediumDipole-DipoleGeneral screening, neutral spiro-alkanesCo-elution of structural isomers
Hexane / Acetone MediumH-Bond AcceptorSpiro-diones and sterically hindered ketonesHigh volatility causes bubble formation
DCM / Methanol HighStrong H-BondingHighly polar spiro-diols or aminesSilica dissolution if MeOH > 10%
Water / Acetonitrile High (Reversed)Hydrophobic PartitioningUnsubstituted lipophilic spiro[3.5]nonanesPoor solubility of crude in mobile phase

References

  • Title: Flash Chromatography: Principles & Applications Source: Phenomenex URL: [Link]

  • Title: Successful Flash Chromatography - Method Development and Optimization Source: Biotage URL: [Link]

  • Title: Flash Chromatography Basics - TLC Screening and Loading Source: Sorbent Technologies, Inc. URL: [Link]

Troubleshooting

Overcoming steric hindrance in spirocyclic amine functionalization

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to functionalize spirocyclic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to functionalize spirocyclic amines. While these motifs (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) are highly prized in medicinal chemistry for their ability to increase 3D complexity (Fsp3) and improve metabolic stability by escaping "flatland"[1], their inherent steric bulk poses significant synthetic challenges[2].

This technical guide synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you overcome the kinetic and thermodynamic barriers associated with hindered spirocycle functionalization.

Section 1: Fundamentals of Spirocyclic Amine Sterics (FAQ)

Q1: Why do standard N-alkylation and N-arylation conditions frequently fail for spirocyclic amines? Answer: The root cause is the severe steric hindrance imposed by the quaternary spiro-carbon adjacent to or near the nucleophilic nitrogen. In transition-metal-catalyzed cross-couplings (such as the Buchwald-Hartwig amination), this bulk creates a massive kinetic barrier during the reductive elimination step from the Pd(II)-amido intermediate[3]. The spatial constraints prevent the necessary orbital overlap between the aryl group and the nitrogen atom, often leading to catalyst stalling or off-target β-hydride elimination[4].

Q2: Can I use photoredox catalysis to bypass the steric limitations of traditional C-H functionalization? Answer: Absolutely. Traditional ionic C-H functionalization is often thwarted by steric clashes at the transition state. However, photoredox catalysis operates via single-electron transfer (SET), generating a highly reactive α-amino radical[5]. These radical intermediates are significantly less sensitive to steric bulk than their ionic counterparts and can readily undergo radical-radical cross-coupling or addition to Michael acceptors (hydroaminoalkylation) to build complex architectures[6].

Section 2: Troubleshooting Buchwald-Hartwig Amination of Hindered Spirocycles

Symptom: You observe low conversion, high recovery of the spirocyclic amine starting material, or excessive dehalogenation of the aryl halide during N-arylation.

Causality Analysis: In a catalytic cycle, either oxidative addition or reductive elimination is rate-limiting. If your aryl halide is electron-rich, the oxidative addition to Pd(0) is slow. However, with highly hindered spirocyclic amines, the reductive elimination from Pd(II) to form the C-N bond is almost always the bottleneck[3].

Solution: Shift to highly active, bulky biarylphosphine ligands. Ligands like RuPhos and BrettPhos are specifically designed to accelerate reductive elimination. Their own steric bulk forces the aryl and amido groups on the palladium center into close proximity, artificially lowering the activation energy required for the C-N bond formation[7].

G Issue Low Yield in N-Arylation of Spirocyclic Amine Check1 Is the Aryl Halide Electron-Rich? Issue->Check1 PathA Yes: Oxidative Addition is Rate-Limiting Check1->PathA Yes PathB No: Reductive Elimination is Rate-Limiting Check1->PathB No SolA Use tBuBrettPhos or BrettPhos + Pd2(dba)3 PathA->SolA SolB Use RuPhos + Stronger Base (NaOtBu) PathB->SolB Success High Yield Arylspirodiamine SolA->Success SolB->Success

Decision tree for optimizing Pd-catalyzed N-arylation of hindered spirocycles.

Quantitative Data: Ligand Efficacy Comparison

The table below demonstrates the dramatic impact of ligand selection on the arylation of a sterically congested spirodiamine with an aryl chloride under aerobic conditions[7].

LigandCatalyst SystemTime (h)Conversion (%)Yield (%)
BINAPPd2(dba)3 / NaOtBu24.0<10N.D.
XPhosPd2(dba)3 / NaOtBu12.04538
BrettPhosPd2(dba)3 / NaOtBu2.08581
RuPhos Pd2(dba)3 / NaOtBu 0.3 >99 93
Self-Validating Protocol: Aerobic Pd-Catalyzed Arylation

This methodology utilizes RuPhos to achieve rapid C-N coupling without the need for a glovebox[7].

  • Preparation: In an unsealed reaction vial, combine the spirocyclic amine (1.0 equiv), aryl chloride (1.2 equiv), Pd2(dba)3 (2 mol%), and RuPhos (4 mol%).

  • Base Addition: Add NaOtBu (1.5 equiv) and toluene (to reach 0.2 M).

    • Self-Validation Checkpoint: Observe the solution color. A rapid shift from deep purple/red (resting Pd2(dba)3) to a pale yellow/orange indicates the successful formation of the active L_nPd(0) catalytic species. If the solution remains dark red, the ligand has failed to coordinate.

  • Heating: Stir the mixture at 85 °C for 20 minutes under ambient air.

    • Self-Validation Checkpoint: Pull an aliquot at 10 minutes for TLC or LC-MS. Rapid consumption of the starting material confirms that oxidative addition is proceeding efficiently and the catalyst has not poisoned.

  • Workup: Quench with water, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Section 3: Troubleshooting Photoredox-Catalyzed Functionalization

Symptom: Poor yields and high amounts of unreacted starting material when attempting to functionalize the α-position of spirocyclic amines to build complex architectures like tetrahydronaphthyridines (THNs).

Causality Analysis: Batch photoredox reactions of hindered amines frequently suffer from poor light penetration due to the Beer-Lambert law. Furthermore, the lifetime of the generated α-amino radical is extremely short[5]. In a batch flask, the probability of this transient radical encountering the coupling partner before decaying or undergoing unwanted side reactions is low.

Solution: Transition the reaction from batch to a continuous flow photoredox setup. Flow chemistry provides a high surface-area-to-volume ratio, ensuring uniform irradiation and rapid mixing. This is critical for telescoping the radical hydroaminoalkylation (HAA) step with subsequent cyclization steps before the intermediate degrades[6][8].

G Start Primary Amine + Vinylpyridine Photo Photoredox Catalysis (Ir/Ru Catalyst, Blue LED) Start->Photo Continuous Flow Radical α-Amino Radical Intermediate Photo->Radical SET & Deprotonation Coupling Radical Addition & Reduction Radical->Coupling C-C Bond Formation Cyclization Intramolecular SNAr or Pd-Catalyzed C-N Coupling->Cyclization Telescoped Step Product Spirocyclic THN Product Cyclization->Product Annulation

Photoredox-catalyzed hydroaminoalkylation workflow for spirocyclic amines.

Self-Validating Protocol: Automated Flow Synthesis of Spirocyclic THNs

This protocol utilizes a telescoped continuous flow strategy to trap transient radicals efficiently[6][8].

  • Solution Preparation: Prepare a 0.1 M solution of the unprotected primary amine and halogenated vinylpyridine in acetonitrile. Add the Iridium photocatalyst (1 mol%) and a hydrogen atom transfer (HAT) catalyst.

  • Flow Setup: Pump the mixture through a perfluoroalkoxy (PFA) coil reactor (e.g., 5 mL volume) wrapped tightly around a 420 nm high-power LED array.

  • Irradiation & Cooling: Maintain the photoreactor at -0.5 °C using a chiller to prevent thermal degradation of the radical intermediates.

    • Self-Validation Checkpoint: The ability to maintain a steady-state sub-zero temperature under 350 W LED irradiation confirms the suppression of background thermal polymerization of the vinylpyridine substrate. If the temperature spikes, flow rate or cooling must be adjusted immediately.

  • Telescoped Cyclization: Direct the output stream directly into a heated column containing a supported Pd-catalyst (or a thermal reactor for intramolecular SNAr) to drive the cyclization.

    • Self-Validation Checkpoint: Utilize inline UV-Vis or IR monitoring. The steady disappearance of the intermediate γ-pyridyl amine signature confirms successful, continuous annulation.

References

  • 1 - ACS Medicinal Chemistry Letters[1] 2.2 - Chemical Reviews[2]

  • 6 - Research Square[6] 4.8 - Technology Networks[8] 5.4 - Journal of the American Chemical Society[4]

  • 7 - NIH / Organic Letters[7] 7.3 - JACS / SNNU[3] 8.5 - ACS Catalysis / SNNU[5]

Sources

Optimization

Resolving regioselectivity issues in 2,7-diazaspiro[3.5]nonane substitution

This guide serves as a technical support resource for researchers working with the 2,7-diazaspiro[3.5]nonane scaffold. It addresses the critical challenge of regioselectivity —discriminating between the azetidine (N2) an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with the 2,7-diazaspiro[3.5]nonane scaffold. It addresses the critical challenge of regioselectivity —discriminating between the azetidine (N2) and piperidine (N7) nitrogen atoms during substitution reactions.

Core Reactivity Landscape

Before troubleshooting, it is critical to understand the intrinsic reactivity differences between the two nitrogen centers. This scaffold contains two secondary amines in chemically distinct environments:

  • N2 (Azetidine Ring): Located in a strained 4-membered ring.[1]

  • N7 (Piperidine Ring): Located in a relaxed 6-membered ring.[1]

The Nucleophilicity Hierarchy

In the absence of protecting groups, the Piperidine Nitrogen (N7) is significantly more nucleophilic than the Azetidine Nitrogen (N2) .

  • Why? While the pKa values of azetidine (~11.[1]29) and piperidine (~11.[1][2]22) are similar, steric strain and orbital hybridization dictate kinetics. The 4-membered azetidine ring imposes geometric constraints (angle strain) that increase the energy barrier for the transition state during nucleophilic attack (e.g.,

    
     alkylation). The 6-membered piperidine ring adopts a stable chair conformation, making the N7 lone pair more accessible and kinetically active.
    
Decision Matrix: Which Route?

decision_matrix Start Start: Functionalization Goal Q1 Do you have the Free Diamine? Start->Q1 RouteA Route A: Selective N7 Functionalization Q1->RouteA Targeting N7 RouteB Route B: Selective N2 Functionalization Q1->RouteB Targeting N2 Method1 Direct Reaction (Control Eq. & Temp) RouteA->Method1 High Risk (Mixtures) Method2 Use N2-Boc Protected SM (Recommended) RouteA->Method2 High Fidelity Method3 Use N7-Boc Protected SM (Required) RouteB->Method3 Only Reliable Path Result1 Purification Required Method1->Result1 N7-Substituted (Major) + Bis-Substituted Result2 High Yield Method2->Result2 Pure N7-Substituted (After Deprotection) Result3 High Yield Method3->Result3 Pure N2-Substituted (After Deprotection)

Caption: Decision tree for selecting the correct synthetic strategy based on the target nitrogen.

Troubleshooting & FAQs

Q1: I reacted the free diamine with 1 equivalent of alkyl halide, but I got a mixture. Why?

Diagnosis: While N7 is more nucleophilic, the reactivity difference is not absolute (e.g., 100:1). It is often closer to 5:1 or 10:1 depending on the electrophile.[1] The Issue: As the reaction proceeds, the mono-alkylated product (at N7) may remain nucleophilic (or become more nucleophilic if the substituent is electron-donating), leading to bis-alkylation (N2 and N7) before all starting material is consumed. Solution:

  • Switch Starting Material: Do not use the free diamine. Purchase tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (N2-Boc). This forces the reaction to occur only at N7.[1]

  • If you must use free diamine: Use a slight deficit of electrophile (0.8 eq) and run at low temperature (-78°C to 0°C) to maximize kinetic selectivity for N7.[1]

Q2: I need to put a "Warhead" (e.g., Acrylamide) on N2 and a "Tail" (e.g., Aryl group) on N7. What is the workflow?

Protocol: This is the standard "KRAS inhibitor" workflow.

  • Start: Use N2-Boc protected spirocycle (Commercial: tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate).[1]

  • Step 1 (N7 Functionalization): Perform Buchwald-Hartwig amination or

    
     on N7 with your aryl halide "Tail".[1]
    
  • Step 2 (Deprotection): Remove the Boc group (TFA/DCM or HCl/Dioxane).[1]

  • Step 3 (N2 Functionalization): React the now-free N2 (azetidine) with acryloyl chloride to install the "Warhead".[1] Reasoning: The N2-Boc group is stable during the harsh conditions of Step 1.[1]

Q3: Can I selectively protect N2 if I start with the free diamine?

Answer: It is difficult to selectively protect N2 in the presence of free N7 because N7 will react with the protecting group reagent (e.g.,


) first.
Workaround:  If you only have free diamine and need N2-Boc:
  • Add 1 eq of

    
    .[1]
    
  • Expect N7-Boc (major) and N2-Boc (minor).[1]

  • This is the reverse of what you want.

  • Correct Path: To get N2-Boc, you typically synthesize the ring system with the protection already in place, or buy it. Retrosynthetically, the azetidine ring is often closed last, or the piperidine is formed from a protected azetidine precursor.

Experimental Protocols

Protocol A: Selective Functionalization of N7 (Piperidine)

Use this when you want a substituent on the 6-membered ring.

Reagents:

  • SM: tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (N2-Boc).[1]

  • Electrophile: Aryl Halide (for Buchwald) or Alkyl Halide.[1]

  • Solvent: Toluene (for Buchwald) or DMF/DCM (for Alkyl).[1]

Procedure (Alkyl Halide Example):

  • Dissolve N2-Boc SM (1.0 eq) in DMF (0.1 M).[1]

  • Add

    
     (2.0 eq).[1]
    
  • Add Alkyl Halide (1.1 eq) dropwise at 0°C.

  • Warm to RT and stir for 4–12 h.

  • Workup: Dilute with EtOAc, wash with

    
     (aq) to remove DMF.[1]
    
  • Outcome: Pure N7-alkyl-N2-Boc intermediate.

  • Optional: Deprotect N2 with TFA/DCM (1:4) for 1 h to reveal free N2 amine.[1]

Protocol B: Selective Functionalization of N2 (Azetidine)

Use this when you want a substituent on the 4-membered ring.

Reagents:

  • SM: tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (N7-Boc).[1]

  • Electrophile: Acid Chloride, Isocyanate, or Alkyl Halide.

Procedure (Acylation Example):

  • Dissolve N7-Boc SM (1.0 eq) in DCM (0.1 M).[1]

  • Add DIPEA (3.0 eq).[1]

  • Add Acid Chloride (1.1 eq) at 0°C.

  • Stir for 1 h (Azetidines react slower than piperidines, but with N7 protected, N2 is the only option).

  • Note: If reaction is sluggish due to N2 strain, add catalytic DMAP (0.1 eq).

  • Outcome: Pure N2-acyl-N7-Boc .

Data Summary: Reactivity Comparison
FeatureN2 (Azetidine)N7 (Piperidine)
Ring Size 4-membered6-membered
Strain Energy High (~26 kcal/mol)Low (~0 kcal/mol)
Nucleophilicity Low (Sterically hindered/Strained)High (Accessible)
pKa (Conj.[1] Acid) ~11.29~11.22
Preferred Reaction Acylation (with catalyst), Amide couplingAlkylation,

, Reductive Amination
Commercial Availability N2-Boc (High) N7-Boc (Moderate)

References

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C. Bioorganic & Medicinal Chemistry, 2022.[1] Link

    • Citation for Protocol A (N2-Boc usage for N7 functionaliz
  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Journal of Medicinal Chemistry, 2023. Link

    • Citation for Buchwald-Hartwig amination on N7 using N2-Boc starting m
  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. BenchChem Technical Guides, 2025. Link

    • Citation for pKa and physicochemical property comparison.
  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry, 2021. Link

    • Citation for ring strain and nucleophilicity arguments.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane

This guide provides an in-depth analysis and predicted interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum for 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane. Designed for researchers and professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and predicted interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum for 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane. Designed for researchers and professionals in drug development, this document synthesizes foundational NMR principles with data from analogous chemical structures to offer a robust framework for spectral interpretation. We will explore the expected chemical shifts, multiplicities, and coupling constants, compare the utility of 1H NMR with alternative analytical techniques, and provide a standardized protocol for data acquisition.

Introduction: The Structural Elucidation Challenge

7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane is a novel heterocyclic compound featuring a unique spirocyclic core composed of an azetidine and a piperidine ring, further functionalized with an oxane-4-carbonyl group. The precise arrangement and conformational dynamics of its protons make 1H NMR spectroscopy an indispensable tool for its structural verification. Understanding the proton environment is critical for confirming synthesis success, ensuring purity, and providing a foundation for further drug discovery and development efforts where structure-activity relationships are paramount.

This guide addresses the absence of a publicly available, assigned spectrum for this specific molecule by constructing a detailed, predictive interpretation. The analysis is grounded in established principles of NMR spectroscopy, including the effects of electronegativity, ring strain, amide resonance, and anisotropic effects.

Predicted 1H NMR Spectrum: A Detailed Proton-by-Proton Analysis

The structure of 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane presents a complex, yet interpretable, set of proton signals. The formation of the amide bond at the N7 position significantly influences the electronic environment of the entire molecule, breaking the symmetry that might be present in the parent 2,7-diazaspiro[3.5]nonane. Due to restricted rotation around the C-N amide bond, protons on either side of this bond that might appear equivalent can become diastereotopic, leading to distinct signals.

Below is a systematic breakdown of the predicted chemical shifts and multiplicities for each proton.

Figure 1: Labeled structure of 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane.

Diazaspiro[3.5]nonane Core Protons
  • Azetidine Ring Protons (H1, H3, H4):

    • H1/H3 (4H): The four protons on the carbons adjacent to the secondary amine (N2) are expected to be in a relatively shielded environment. However, their position on a strained four-membered ring will shift them slightly downfield compared to a simple alkane.[1] A broad singlet or a complex multiplet is anticipated in the range of δ 3.0-3.5 ppm . The exact multiplicity will depend on the rate of nitrogen inversion and proton exchange.

    • H4 (2H): These protons are on the carbon bridging the two nitrogen atoms. They are adjacent to the spiro center and part of the strained ring. Their signal is predicted to be around δ 2.0-2.5 ppm .

  • Piperidine Ring Protons (H6, H8, H9):

    • H6/H8 (4H): These four protons are alpha to the amide nitrogen (N7). The electron-withdrawing nature of the adjacent carbonyl group will significantly deshield them.[2] Due to the restricted rotation of the amide bond, the protons on C6 and C8 may become diastereotopic, potentially giving rise to two separate signals. We predict these to appear as complex multiplets in the range of δ 3.5-4.0 ppm .

    • H9 (2H): These protons are beta to the amide nitrogen and are expected to be more shielded than H6/H8. Their signal is predicted to appear as a triplet around δ 1.8-2.2 ppm .

  • Amine Proton (N2-H):

    • The proton on the secondary amine is exchangeable and its chemical shift is highly dependent on solvent, concentration, and temperature.[3] It will likely appear as a broad singlet anywhere between δ 1.0-4.0 ppm and may not show coupling to adjacent protons.

Oxane-4-carbonyl Moiety Protons
  • Oxane Ring Protons:

    • H2'/H6' (4H): These protons are on the carbons adjacent to the ring oxygen. The electronegativity of the oxygen will cause a significant downfield shift.[4][5] They are expected to appear as a multiplet in the region of δ 3.5-3.9 ppm . The axial and equatorial protons may have different chemical shifts due to the chair conformation of the oxane ring.

    • H3'/H5' (4H): These protons are beta to the ring oxygen and adjacent to the methine proton at C4'. They are expected to be more shielded than H2'/H6' and will likely appear as a multiplet around δ 1.6-2.0 ppm .

    • H4' (1H): This methine proton is alpha to the carbonyl group, which will deshield it.[2][6] It is expected to appear as a multiplet (likely a tt or complex multiplet) in the range of δ 2.5-3.0 ppm .

Summary of Predicted 1H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H6 / H83.5 - 4.0Multiplet4H
H2' / H6'3.5 - 3.9Multiplet4H
H1 / H33.0 - 3.5Multiplet / Broad4H
H4'2.5 - 3.0Multiplet (tt)1H
H42.0 - 2.5Triplet2H
H91.8 - 2.2Triplet2H
H3' / H5'1.6 - 2.0Multiplet4H
N2-H1.0 - 4.0 (variable)Broad Singlet1H

Comparison with Alternative Analytical Techniques

While 1H NMR is a powerful tool for elucidating the proton framework, a comprehensive structural confirmation relies on its synergistic use with other analytical methods.

Technique Information Provided Advantages Limitations
13C NMR Number of unique carbon environments, chemical shifts indicating functional groups (e.g., C=O, C-N, C-O).Provides a carbon skeleton map, complementary to proton data.Lower sensitivity than 1H NMR, requires more sample or longer acquisition times.
2D NMR (COSY, HSQC) COSY reveals proton-proton coupling networks. HSQC correlates protons to their directly attached carbons.Unambiguously assigns proton and carbon signals, confirming connectivity.[7]Requires longer experiment times and more complex data analysis.
Mass Spectrometry (MS) Provides the molecular weight of the compound and fragmentation patterns.Confirms the elemental composition and can provide structural clues from fragmentation.Does not provide detailed information on stereochemistry or isomerism.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups (e.g., C=O stretch of the amide, N-H stretch).Quick and simple method to confirm the presence of expected functional groups.Provides limited information on the overall molecular structure.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To obtain a clear and interpretable 1H NMR spectrum of 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane, the following protocol is recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound directly into a clean, dry NMR tube.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl3) is a common first choice. If solubility is an issue, deuterated methanol (CD3OD) or dimethyl sulfoxide (DMSO-d6) can be used. Note that protic solvents like CD3OD will cause the N2-H proton signal to exchange and disappear.[3]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Homogenization: Cap the tube and gently vortex or invert until the sample is completely dissolved. A brief sonication may aid dissolution.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.[8]

  • Tuning and Shimming: Insert the sample into the spectrometer. Perform automatic or manual tuning and matching of the probe, followed by shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: Aim for an acquisition time of at least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16, 32, or 64) to achieve a good signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 298 K.[8]

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl3 at 7.26 ppm).[8]

  • Integration: Integrate all signals to determine the relative number of protons for each resonance.

  • Peak Picking: Identify and label the chemical shift of each peak.

Figure 2: Standard workflow for 1H NMR analysis.

Conclusion

The structural elucidation of 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane via 1H NMR spectroscopy is a multi-faceted task that requires a predictive approach based on fundamental principles and data from analogous structures. This guide provides a comprehensive predicted spectrum, detailing the expected chemical shifts and multiplicities for all proton environments within the molecule. The analysis highlights the deshielding effects of the amide carbonyl and heteroatoms, as well as the potential for diastereotopicity arising from restricted bond rotation. By following the detailed experimental protocol and using complementary analytical techniques such as 13C and 2D NMR, researchers can confidently verify the structure of this complex heterocyclic compound, paving the way for its further investigation in medicinal chemistry and drug development.

References

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved March 3, 2026, from [Link]

  • Abraham, R. J., & Mobli, M. (1998). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Journal of the Chemical Society, Perkin Transactions 2, (8), 1753-1762.
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved March 3, 2026, from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved March 3, 2026, from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved March 3, 2026, from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0285364). Retrieved March 3, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Oregon State University. (2020, December 28). 1H NMR Chemical Shifts. Retrieved March 3, 2026, from [Link]

  • Supporting Information for scientific publications (general example). (n.d.).
  • Michigan State University. (n.d.). Proton Chemical Shift Ranges. Retrieved March 3, 2026, from [Link]

  • Ahmed, S. E., et al. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved March 3, 2026, from [Link]

  • Jacobsen, N. E. (2025, February 17). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved March 3, 2026, from [Link]

  • Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Retrieved March 3, 2026, from [Link]

  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved March 3, 2026, from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved March 3, 2026, from [Link]

  • Supporting Information for 2,6-Diazaspiro[3.3]heptanes. (n.d.).
  • McMurry, J. (n.d.). Organic Chemistry: A Tenth Edition - 21.
  • LaPlante, S. R., et al. (n.d.).
  • ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved March 3, 2026, from [Link]

  • Joshi, K., et al. (2020). Synthesis and biological screening of new azaspiro[4][9] heptanecarboxylate derivatives. Journal of Advanced Scientific Research, 11(1), 44-49.

  • Sarotti, A. M., et al. (2019, July 19). Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations.
  • PubMed. (2022, October 1). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Retrieved March 3, 2026, from [Link]

  • Gheorghiu, M. D., et al. (n.d.). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie.
  • Srce. (n.d.). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis†. Retrieved March 3, 2026, from [Link]

  • National Institutes of Health. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved March 3, 2026, from [Link]

  • eScholarship. (2022, May 25). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Retrieved March 3, 2026, from [Link]

  • SciELO South Africa. (n.d.). Synthesis and NMR Elucidation of Novel Octa-Amino Acid Resorcin[9]arenes Derivatives. Retrieved March 3, 2026, from [Link]

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Comparative

A Comparative Guide to HPLC Purity Assay Development for Spirocyclic Amides

This guide provides an in-depth comparison of methodologies for developing robust and reliable High-Performance Liquid Chromatography (HPLC) purity assays for spirocyclic amides. Moving beyond a simple checklist, we delv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of methodologies for developing robust and reliable High-Performance Liquid Chromatography (HPLC) purity assays for spirocyclic amides. Moving beyond a simple checklist, we delve into the causality behind experimental choices, grounding our recommendations in established regulatory frameworks and field-proven scientific principles. This resource is designed for researchers, scientists, and drug development professionals seeking to establish scientifically sound, stability-indicating analytical methods for this unique class of molecules.

The Analytical Challenge of Spirocyclic Amides

Spirocyclic amides are a fascinating class of compounds increasingly prevalent in modern drug discovery. Their rigid, three-dimensional architecture, characterized by two rings sharing a single carbon atom, imparts unique pharmacological properties. However, these same structural features present significant analytical hurdles:

  • Chirality and Stereoisomerism: The spiro center is often a chiral center, leading to enantiomers that possess identical physical properties but can have vastly different biological activities. The presence of multiple chiral centers can lead to a complex mixture of diastereomers.

  • Structural Rigidity: The constrained conformation can lead to unusual retention behaviors and peak shapes on standard HPLC columns.

  • Limited UV Chromophores: Depending on the overall structure, some spirocyclic amides may lack strong UV-absorbing chromophores, challenging detection sensitivity.[1]

  • Unique Degradation Pathways: The inherent strain in some spirocyclic systems can lead to unexpected degradation products under stress conditions.[2][3]

A successful purity assay must be able to separate the active pharmaceutical ingredient (API) from all potential process-related impurities, synthetic intermediates, and, critically, any degradation products that may form during the product's shelf life.[4] This necessitates the development of a "stability-indicating" method.

The Regulatory Framework: A Foundation of Quality

The development and validation of analytical procedures are governed by a harmonized set of global standards, primarily from the International Council for Harmonisation (ICH).[5][6] The key guidelines that form the bedrock of this work are:

  • ICH Q2(R2) - Validation of Analytical Procedures: This core guideline outlines the performance characteristics that must be evaluated to demonstrate a method is fit for its purpose.[7][8] It defines the requirements for parameters such as specificity, accuracy, precision, linearity, and robustness.[9][10]

  • ICH Q14 - Analytical Procedure Development: This newer guideline complements Q2(R2) by promoting a science- and risk-based approach to method development.[5][11] It introduces the concept of the Analytical Target Profile (ATP) , which prospectively defines the method's intended purpose and required performance characteristics.[5][12]

Adherence to these guidelines is not merely a regulatory formality; it is a critical component of ensuring reliable, reproducible, and scientifically sound data that guarantees patient safety and product quality.[9][13]

A Systematic Workflow for Assay Development

A haphazard "trial-and-error" approach is inefficient and unlikely to yield a robust method. A systematic, lifecycle-based approach, as encouraged by ICH Q14, is paramount. This workflow ensures that the final method is well-understood and fit for its intended purpose.

HPLC_Development_Workflow cluster_0 Phase 1: Planning & Scoping cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Specificity & Stress Testing cluster_3 Phase 4: Validation & Implementation ATP Define Analytical Target Profile (ATP) (ICH Q14) LitReview Literature & Compound Property Review ATP->LitReview Informs Screening Initial Screening (Column, Mobile Phase, Mode) LitReview->Screening Guides Optimization Method Optimization (Gradient, pH, Temperature) Screening->Optimization Identifies Promising Conditions ForcedDeg Forced Degradation Study (ICH Q1A) Optimization->ForcedDeg Defines Preliminary Method Specificity Demonstrate Specificity & Peak Purity ForcedDeg->Specificity Generates Degradants Validation Method Validation (ICH Q2(R2)) Specificity->Validation Confirms Method is Stability-Indicating Transfer Method Transfer & Routine Use Validation->Transfer Qualifies Method

Caption: High-level workflow for HPLC purity assay development.

Comparison of Core Methodologies

The success of an HPLC assay hinges on the judicious selection and optimization of its core components. For spirocyclic amides, this requires a nuanced approach that considers the molecule's unique properties.

Chromatographic Mode Selection
ModeStationary PhaseMobile PhaseBest Suited ForRationale for Spirocyclic Amides
Reversed-Phase (RP-HPLC) Non-polar (e.g., C18, C8)Polar (e.g., Water/Acetonitrile)A wide range of moderately polar to non-polar compounds.The most common starting point. Retention is driven by hydrophobicity. Spirocyclic systems can exhibit strong hydrophobic character, making RP-HPLC a versatile first choice.[14]
Normal-Phase (NP-HPLC) Polar (e.g., Silica, Alumina)Non-polar (e.g., Hexane/Ethanol)Very non-polar compounds or isomers that are difficult to separate in RP.Often superior for separating stereoisomers (chiral separations).[15][16] The polar amide functionality can interact strongly with the polar stationary phase, enhancing chiral recognition.[14]
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., Silica, Amide, Diol)High Organic (>80% Acetonitrile)Very polar compounds that are poorly retained in RP-HPLC.Less common for spirocyclic amides unless they are highly substituted with polar functional groups. Can be an alternative for separating polar metabolites or degradants.
Stationary Phase (Column) Comparison

Column selection is arguably the most critical factor in method development.[14][17] A screening approach using columns with orthogonal selectivity is highly recommended.

Stationary PhasePrimary Interaction MechanismAdvantages for Spirocyclic AmidesDisadvantages
Alkyl (C18, C8) HydrophobicUniversal starting point, widely available, robust. Good for assessing overall purity based on hydrophobicity.May not provide sufficient selectivity for closely related isomers or degradants due to "shape blindness."
Phenyl (Phenyl-Hexyl) Hydrophobic, π-π interactionsThe phenyl groups can interact with any aromatic rings in the spirocyclic amide, offering alternative selectivity to C18. This can be crucial for resolving process impurities.Can exhibit different selectivity based on the organic modifier used.
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, ion-exchangeOffers complex, multi-modal retention mechanisms. Highly effective for separating positional isomers and structurally similar compounds.Retention can be highly sensitive to mobile phase pH and ionic strength.
Polar-Embedded Hydrophobic, Hydrogen BondingThe embedded polar group (e.g., amide, carbamate) can reduce peak tailing for basic compounds and offer unique selectivity for polar analytes. Compatible with 100% aqueous mobile phases.May have lower hydrophobic retention compared to a standard C18.
Chiral Stationary Phases (CSPs) Enantioselective (Inclusion, H-bonding, π-π, dipole)Essential for separating enantiomers. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most versatile and successful.[16][18]Often require specific mobile phases (NP or polar organic mode), and finding the right CSP/mobile phase combination can be empirical.[15][19][20]
Mobile Phase Optimization

Once a promising column is identified, the mobile phase must be optimized to achieve the desired resolution and peak shape.

  • Organic Modifier: Acetonitrile and methanol are the most common choices in RP-HPLC. Acetonitrile typically provides lower viscosity (and thus lower backpressure) and different selectivity compared to methanol. A screening of both is recommended.

  • pH Control: The amide functional group is generally neutral, but other basic or acidic moieties on the molecule will be profoundly affected by mobile phase pH. Controlling the pH with a suitable buffer (e.g., phosphate, formate, acetate) is critical to ensure consistent retention times and good peak shape.

  • Additives (Modifiers): For chiral separations, especially in normal-phase or polar organic modes, small amounts of acidic or basic additives are often required.[19]

    • Acids (e.g., Trifluoroacetic Acid, Formic Acid): Used to improve the peak shape of acidic compounds.

    • Bases (e.g., Diethylamine, Ethylenediamine): Used to improve the peak shape of basic compounds and can significantly enhance resolution on some CSPs.[19]

Chiral Separation Strategy

The separation of enantiomers is a common and critical challenge.[15] A systematic screening approach is the most effective strategy.

Chiral_Separation_Strategy Start Need to Separate Enantiomers? ScreenCSPs Screen a diverse set of Chiral Stationary Phases (CSPs) (e.g., Amylose & Cellulose-based) Start->ScreenCSPs NPScreen Normal-Phase (NP) Screening (Hexane/Alcohol) ScreenCSPs->NPScreen RPScreen Reversed-Phase (RP) Screening (ACN/Water/Buffers) ScreenCSPs->RPScreen POScreen Polar Organic (PO) Screening (MeOH, EtOH, or ACN) ScreenCSPs->POScreen Optimize Partial Separation Achieved? NPScreen->Optimize RPScreen->Optimize POScreen->Optimize FineTune Optimize Mobile Phase (Solvent ratio, Additives, Temp.) Optimize->FineTune Yes Failure Consider Alternative Strategy (e.g., SFC, Derivatization) Optimize->Failure No Success Baseline Separation Achieved FineTune->Success

Caption: Decision tree for chiral method development screening.

Demonstrating Specificity: The Role of Forced Degradation

A purity assay is not truly "stability-indicating" until it has been proven to separate the API from its degradation products.[3] Forced degradation, or stress testing, is the process of intentionally subjecting the drug substance to harsh conditions to generate these degradants.[2][4]

The goal is to achieve a target degradation of approximately 10-20%.[3] This ensures that potential degradation pathways are explored without destroying the molecule entirely.

Experimental Protocol: Forced Degradation Study
  • Preparation: Prepare stock solutions of the spirocyclic amide API in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water). Also prepare a placebo (formulation without API) and a blank solution.

  • Acid Hydrolysis: Mix the API stock with 1N HCl. Heat at 60-80°C for several hours. Take time points (e.g., 2, 4, 8 hours), neutralize with 1N NaOH, and dilute for analysis.[21]

  • Base Hydrolysis: Mix the API stock with 1N NaOH. Keep at room temperature or heat gently (e.g., 60°C). Take time points, neutralize with 1N HCl, and dilute for analysis.[21]

  • Oxidative Degradation: Mix the API stock with 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light. Take time points and dilute for analysis.

  • Thermal Degradation: Store the solid API powder in an oven at an elevated temperature (e.g., 80-105°C) for several days. Also, store a solution of the API at 60-80°C.[21]

  • Photolytic Degradation: Expose the solid API and a solution of the API to UV and visible light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a photodiode array (PDA) or diode array (DAD) detector.

  • Evaluation: The primary goal is to assess peak purity of the main API peak in the presence of the degradation products. The method is considered specific if all degradant peaks are well-resolved from the main peak.

Method Validation: Proving Fitness for Purpose

Once the method is developed and specificity is demonstrated, it must be formally validated according to ICH Q2(R2) guidelines to prove it is reliable for its intended use.[7][22]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).Peak purity analysis (via DAD) must pass. Resolution (Rs) between API and closest impurity > 2.0.
Linearity To show a direct correlation between analyte concentration and the detector response over a defined range.[9]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[10]For an assay: 80% to 120% of the test concentration. For impurities: Reporting Level to 120% of the specification.
Accuracy The closeness of the test results to the true value.[5]For an assay: 98.0% to 102.0% recovery of spiked analyte.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (same lab, same day) and Intermediate Precision (different day, analyst, or instrument).[9]Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≈ 3.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±5°C column temp, ±2% mobile phase composition).[6]System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

Conclusion

Developing a robust HPLC purity assay for spirocyclic amides is a multi-faceted process that demands a thorough understanding of chromatographic principles and regulatory expectations. A systematic, risk-based approach beginning with the definition of an Analytical Target Profile is essential for success.

The key to analyzing these structurally unique molecules lies in a comprehensive screening of orthogonal stationary phases, with a particular emphasis on chiral stationary phases to address the inevitable challenge of stereoisomerism. This must be paired with meticulous mobile phase optimization and rigorous specificity testing through forced degradation studies. By following the structured workflow and validation principles outlined in this guide, researchers can confidently develop and implement high-quality, stability-indicating methods that ensure the purity, safety, and efficacy of novel spirocyclic amide drug candidates.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, December 10). Retrieved from [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Retrieved from [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). Retrieved from [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. Retrieved from [Link]

  • FDA/CDER Perspectives on analytical procedure development and validation - CASSS. (2023, January 25). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). Retrieved from [Link]

  • Challenges in HPLC Technology and Potential Solutions - G-M-I, Inc. (2023, October 2). Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. (2026, February 28). Retrieved from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Pharma Times. Retrieved from [Link]

  • Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry. Retrieved from [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - EMA. (2023, December 14). Retrieved from [Link]

  • Chiralpak IB - HPLC. (n.d.). Retrieved from [Link]

  • Forced degradation and impurity profiling. (n.d.). ScienceDirect. Retrieved from [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). GMP-Verlag. Retrieved from [Link]

  • HPLC Technical Tip: Chiral Method Development - Phenomenex. (n.d.). Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques.
  • Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques. (2024, July 28). Molecules. Retrieved from [Link]

  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023, December 15). Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of N-2 vs. N-7 Substituted Diazaspiro[3.5]nonanes

Introduction: The diazaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry, prized for its ability to introduce three-dimensional complexity and serve as a versatile bioisostere for more com...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The diazaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry, prized for its ability to introduce three-dimensional complexity and serve as a versatile bioisostere for more common heterocycles like piperazine.[1][2] This guide addresses a critical analytical challenge in the synthesis and characterization of these compounds: the definitive differentiation of N-2 and N-7 positional isomers. The substitution pattern profoundly impacts a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. Consequently, unambiguous structural confirmation is not merely an academic exercise but a prerequisite for robust structure-activity relationship (SAR) studies and successful drug development.

This document provides a comprehensive comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to distinguish between these two isomeric forms. We will move beyond a simple recitation of data to explain the underlying physical principles that give rise to observable spectroscopic differences, providing researchers with the predictive power to analyze novel derivatives.

The Structural Challenge: N-2 vs. N-7 Isomerism

The core of the issue lies in the distinct chemical environments of the two nitrogen atoms. The N-2 position is part of a strained four-membered azetidine ring, while the N-7 position resides within a more flexible, chair-like six-membered piperidine ring. This fundamental difference in ring strain, bond angles, and local electron density is the source of the spectroscopic differentiation.

G cluster_0 N-2 Substituted Diazaspiro[3.5]nonane cluster_1 N-7 Substituted Diazaspiro[3.5]nonane N2_isomer N2_isomer N7_isomer N7_isomer

Figure 1: General structures of N-2 and N-7 substituted diazaspiro[3.5]nonane isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and informative method for distinguishing between the N-2 and N-7 isomers. By analyzing the chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁵N spectra, a complete and unambiguous assignment can be achieved.

¹H NMR Spectroscopy

The key to differentiation in ¹H NMR lies in the chemical shifts of the protons on the carbons immediately adjacent (α) to the substituted nitrogen.

  • N-2 Isomer: The protons on the carbons α to the N-2 nitrogen (C1 and C3) are part of the strained azetidine ring. These protons are typically deshielded compared to their counterparts in the N-7 isomer due to the unique electronic environment and ring strain. They will appear further downfield.[3]

  • N-7 Isomer: The protons on the carbons α to the N-7 nitrogen (C6 and C8) are part of the piperidine ring. These protons reside in a more conventional aliphatic amine environment and will appear at a more upfield (shielded) position.[4]

Causality Explained: The chemical shift of a proton is highly sensitive to the local electron density.[3] In the N-2 isomer, the bond angles within the azetidine ring deviate significantly from the ideal sp³ hybridization, altering the electronic environment and leading to deshielding of the adjacent protons. In contrast, the piperidine ring of the N-7 isomer adopts a low-energy chair conformation, resulting in a more predictable, alkane-like chemical shift for its α-protons.

¹³C NMR Spectroscopy

Similar to ¹H NMR, the ¹³C spectrum provides clear diagnostic signals. The carbons α to the substituted nitrogen are the most informative.

  • N-2 Isomer: The α-carbons (C1 and C3) of the azetidine ring will have distinct chemical shifts compared to the α-carbons in the piperidine ring. Due to ring strain and the proximity to the nitrogen, these carbons often appear at a characteristic downfield position.

  • N-7 Isomer: The α-carbons (C6 and C8) of the piperidine ring will exhibit chemical shifts typical for a substituted piperidine, which are measurably different from those in the four-membered ring of the N-2 isomer.[5]

The spiro-carbon (C5) also provides a valuable data point. Its chemical shift will be subtly influenced by the substitution pattern on the adjacent nitrogen-containing ring, providing a secondary confirmation of the isomer's identity.

¹⁵N NMR Spectroscopy

While less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, direct detection or indirect (via ¹H-¹⁵N HMQC/HSQC) experiments provide unequivocal proof. The electronic environment of the nitrogen atom in a strained four-membered ring is drastically different from that in a six-membered ring.[6][7]

  • N-2 Isomer: The N-2 nitrogen signal will be significantly shifted compared to the N-7 nitrogen. The chemical shift will reflect the unique hybridization and electron density within the azetidine ring.

  • N-7 Isomer: The N-7 nitrogen will have a chemical shift consistent with a typical secondary or tertiary piperidine-like nitrogen.[8]

The difference in ¹⁵N chemical shifts between the two isomers can be substantial (tens of ppm), making this technique definitive when available.[9]

Illustrative NMR Data Comparison

The following table summarizes expected chemical shifts for a hypothetical pair of N-2 and N-7 substituted (with a benzyl group, 'Bn') diazaspiro[3.5]nonane isomers.

Spectroscopic Parameter N-2-Bn-diazaspiro[3.5]nonane (Expected) N-7-Bn-diazaspiro[3.5]nonane (Expected) Rationale for Difference
¹H NMR (δ, ppm) ~3.2-3.5 (t, 4H, C1-H ₂, C3-H ₂)~2.5-2.8 (t, 4H, C6-H ₂, C8-H ₂)Protons on the strained azetidine ring (N-2) are more deshielded than those on the piperidine ring (N-7).[3]
~1.7-1.9 (m, 8H, piperidine CH₂)~1.5-1.7 (m, 4H, piperidine CH₂)
~3.6 (s, 2H, Bn-CH₂)~3.5 (s, 2H, Bn-CH₂)
¹³C NMR (δ, ppm) ~55-60 (C1, C3)~50-55 (C6, C8)Azetidine α-carbons (N-2) are in a different electronic environment than piperidine α-carbons (N-7).[5]
~35-40 (C5, spiro)~33-38 (C5, spiro)Spiro-carbon shift is influenced by the adjacent ring's substitution.
~25-30 (piperidine CH₂)~28-33 (piperidine CH₂)
¹⁵N NMR (δ, ppm) ~-330 to -350~-345 to -365Nitrogen in a strained ring (N-2) exhibits a distinct chemical shift from that in a stable six-membered ring (N-7).[8]

Infrared (IR) Spectroscopy: A Supporting Method

While not as definitive as NMR, IR spectroscopy can offer supporting evidence. The key differences will appear in the "fingerprint region" (below 1500 cm⁻¹), which is sensitive to the skeletal vibrations of the entire molecule.[10]

  • C-N Stretching Vibrations: The C-N stretching frequencies for the azetidine ring in the N-2 isomer will differ from those of the piperidine ring in the N-7 isomer. The strained C-N bonds of the azetidine may absorb at a slightly different wavenumber than the less-strained bonds of the piperidine. These bands typically appear in the 1250-1020 cm⁻¹ range.[11]

  • Ring Deformation Modes: The entire spirocyclic system will have unique bending and deformation modes. The breathing and puckering vibrations of the azetidine ring are distinct from those of the piperidine ring, leading to a unique pattern of absorptions in the fingerprint region for each isomer.

Although specific band assignment can be challenging, comparing the IR spectrum of an unknown sample to a known reference standard of one of the isomers can be a rapid and effective method of identification.[12]

Mass Spectrometry (MS): Clues from Fragmentation

Mass spectrometry, particularly with tandem MS (MS/MS), can differentiate the isomers based on their distinct fragmentation pathways upon collision-induced dissociation (CID). The stability of the resulting fragment ions is key.[13]

  • N-2 Isomer: Fragmentation will likely involve the cleavage of the strained azetidine ring. A characteristic loss of ethylene (C₂H₄) or related fragments from the four-membered ring is a plausible pathway, as this relieves ring strain.

  • N-7 Isomer: The piperidine ring is more stable and will fragment in a manner typical for piperidines, often involving a retro-Diels-Alder-type cleavage or α-cleavage next to the nitrogen atom.[14] The fragmentation pattern will be dominated by pathways that lead to stable six-membered ring fragments.

The relative abundance of specific fragment ions can create a unique mass spectral fingerprint for each isomer, allowing for their differentiation.[15]

Experimental Workflow and Protocols

A logical workflow is essential for efficiently and accurately determining the isomeric identity of a synthesized diazaspiro[3.5]nonane derivative.

Figure 2: Recommended experimental workflow for isomer differentiation.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified diazaspiro[3.5]nonane sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.[16] Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm), if not already present in the solvent.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure adequate signal-to-noise by adjusting the number of scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An acquisition time of 1-2 hours is typical, depending on the sample concentration. DEPT-135 and DEPT-90 experiments can be run to aid in distinguishing CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): If assignments are ambiguous, acquire a ¹H-¹³C HSQC experiment. This will correlate each proton signal with its directly attached carbon, providing definitive assignment of the α-carbon and α-proton pairs and confirming their respective chemical shifts.[17]

  • Data Processing: Process the spectra using appropriate software. Reference the spectrum to TMS (or the residual solvent peak) and integrate the ¹H signals.

Protocol 2: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source, typically Electrospray Ionization (ESI) for these types of molecules.

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to confirm the mass of the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion. Perform Collision-Induced Dissociation (CID) by varying the collision energy to induce fragmentation.

  • Data Analysis: Analyze the resulting product ion spectrum. Identify the major fragment ions and propose fragmentation pathways. Compare the fragmentation pattern with the expected pathways for N-2 and N-7 isomers.[18]

Conclusion

The differentiation of N-2 and N-7 substituted diazaspiro[3.5]nonanes is a critical task that is reliably achieved through a systematic application of modern spectroscopic techniques. NMR spectroscopy stands as the primary and most definitive method , with the chemical shifts of the protons and carbons alpha to the substituted nitrogen serving as the most telling reporters. Mass spectrometry provides powerful confirmatory data through the analysis of distinct, structure-dependent fragmentation patterns. By understanding the chemical principles that drive the observable spectroscopic differences, researchers can confidently assign the correct isomeric structure, ensuring the integrity of their chemical biology and drug discovery efforts.

References

  • ResearchGate. (2025). An improved synthesis of 2-oxa-7-azaspiro[19][20]nonane and analogs as novel reagents in medicinal chemistry. Available at: [Link]

  • PubMed. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ResearchGate. (n.d.). 13C NMR calculation results for two possible isomers of the core structure of 1. Available at: [Link]

  • PMC. (2021). 2‐ and 2,7‐Substituted para‐N‐Methylpyridinium Pyrenes: Syntheses, Molecular and Electronic Structures, Photophysical, Electrochemical, and Spectroelectrochemical Properties and Binding to Double‐Stranded (ds) DNA. Available at: [Link]

  • ResearchGate. (n.d.). 15N NMR Spectroscopy in Structural Analysis. Available at: [Link]

  • Johnston, J. C., & Mathias, L. J. (n.d.). 15N NMR Spectroscopy as a method for comparing the rates of imidization of several diamines. University of Southern Mississippi.
  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). IR Applied to Isomer Analysis. Available at: [Link]

  • French-Ukrainian Journal of Chemistry. (n.d.). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • SciSpace. (n.d.). The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available at: [Link]

  • PMC. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Available at: [Link]

  • SciSpace. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Available at: [Link]

  • Ibaraki University. (1990). 13C NMR Spectra and Four Isomers of 1,2,4-Trioxanes.
  • MDPI. (2025). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. Available at: [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]

  • The University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]

  • MDPI. (2025). Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. Available at: [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • PMC. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Available at: [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation.
  • Organic Chemistry Portal. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Available at: [Link]

  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Available at: [Link]

  • The fe
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane

As researchers and drug development professionals, our work extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and responsible disposal. Th...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and responsible disposal. This guide provides a comprehensive operational and disposal plan for 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane, a complex heterocyclic compound. While specific safety data for this exact molecule is not extensively published, by analyzing its structural motifs—a spirocyclic diamine core and an oxane carbonyl group—and data from closely related analogs, we can establish a robust and scientifically-grounded disposal protocol. This document is built on the precautionary principle, ensuring that our procedures protect laboratory personnel and the environment.

Section 1: Hazard Profile and Risk Assessment

Understanding the potential hazards of a compound is the cornerstone of its safe management. Based on Safety Data Sheets (SDS) for analogous diazaspiro[3.5]nonane derivatives, we can anticipate a similar hazard profile for 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane.

Anticipated Hazards: Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals and bioactive molecules.[1][2][3] Their biological activity necessitates careful handling to avoid unintended exposure. Data from similar structures, such as Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride and tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride, consistently indicate the following hazards.[4][5]

  • Skin Irritation (H315): May cause redness, itching, or inflammation upon contact.[4][6][7]

  • Serious Eye Irritation (H319): Can result in pain, watering, and redness of the eyes.[4][6][7]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[4][6][7]

  • Potential for Harm if Swallowed (H302): While not confirmed for the target compound, analogs are classified as harmful if swallowed.[5][6][8]

The causality behind these hazards lies in the chemical reactivity of the amine functional groups and the overall molecular structure, which can interact with biological tissues. Therefore, all disposal procedures must be designed to prevent skin and eye contact, inhalation, and environmental release.

Data Presentation: GHS Hazard Summary of Analogous Compounds

Hazard StatementDescriptionCommonality in AnalogsReference
H302Harmful if swallowedFrequent[5][6][8]
H315Causes skin irritationHigh[4][5][6][7]
H319Causes serious eye irritationHigh[4][5][6][7]
H335May cause respiratory irritationHigh[4][5][6][7]

Section 2: Pre-Disposal Procedures: Segregation and Containment

Effective waste management begins with proper segregation at the point of generation.[9][10] Mixing incompatible waste streams is a significant safety risk that can lead to dangerous reactions.[11] The following workflow provides a logical framework for classifying and preparing waste containing 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane.

WasteSegregation start Waste Generation (7-(Oxane-4-carbonyl) -2,7-diazaspiro[3.5]nonane) is_pure Pure Compound or Expired Reagent? start->is_pure is_solid_contaminated Contaminated Solid Labware? (Gloves, Wipes, Pipettes) is_pure->is_solid_contaminated No solid_waste Solid Chemical Waste Container is_pure->solid_waste Yes is_liquid Aqueous or Organic Solution? is_solid_contaminated->is_liquid No solid_labware Contaminated Solid Waste (Dry Waste Stream) is_solid_contaminated->solid_labware Yes is_empty Empty Original Container? is_liquid->is_empty No liquid_waste Non-Halogenated Liquid Waste Container is_liquid->liquid_waste Yes triple_rinse Triple Rinse Container (Collect rinsate as liquid waste) is_empty->triple_rinse Yes defaced_container Dispose of Defaced Container as Regular Trash triple_rinse->defaced_container

Caption: Waste segregation decision-making process.

Experimental Protocol: Waste Container Preparation

This protocol is a self-validating system to ensure waste is correctly contained and labeled, preventing accidental exposure or regulatory non-compliance.

  • Select an Appropriate Container: Use only containers approved for chemical waste. The original reagent bottle is often the best choice for waste of the same material.[12] For other streams, high-density polyethylene (HDPE) containers are suitable. Containers must have a secure, tight-fitting lid.[9]

  • Inspect the Container: Ensure the container is in good condition, free from cracks, leaks, or external residue.[12]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, label the container.[12] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane" and any other components.

    • The specific hazards (e.g., "Irritant").

    • The date accumulation started.

    • The name of the principal investigator or laboratory.

  • Secondary Containment: Store all waste containers in a secondary containment tray or bin to contain potential leaks or spills.[9] This is especially critical for liquid waste.

  • Maintain Closure: Keep waste containers closed at all times except when adding waste.[9][12] This minimizes the release of vapors and prevents spills.

Section 3: Step-by-Step Disposal Methodologies

Disposal of this compound and its associated waste must be handled by a licensed environmental services contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][6][12]

Protocol A: Disposal of Unused or Expired Pure Compound
  • Ensure Proper Containment: The compound should be in its original, sealed container if possible. If not, transfer it to a clearly labeled, compatible waste container as described in Section 2.

  • Inventory and Segregate: Store the container in your laboratory's designated hazardous waste accumulation area. Ensure it is segregated from incompatible materials like strong acids or oxidizing agents.[4][13]

  • Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

Protocol B: Disposal of Contaminated Solid Waste
  • Collection: Place items such as contaminated gloves, weigh boats, and paper towels into a designated solid chemical waste container (e.g., a lined cardboard box or a plastic pail).[5]

  • Avoid Sharps: Do not dispose of needles or other sharps in this container. Use a dedicated sharps container.

  • Full Container Management: When the container is full, securely seal it, ensure the label is complete, and move it to the hazardous waste accumulation area for pickup.

Protocol C: Disposal of Liquid Waste (Aqueous or Organic Solutions)
  • Use a Designated Container: Collect all liquid waste containing the compound in a labeled, non-halogenated liquid waste container with a screw cap.[13]

  • Do Not Mix: Do not mix this waste stream with halogenated solvents, strong acids, bases, or oxidizers.[13] Incompatible mixtures can generate heat, gas, or other dangerous reactions.

  • pH Check: For aqueous solutions, ensure the pH is near neutral (6-8) before adding to the waste container, unless your institutional EHS specifies otherwise.

  • Storage and Disposal: Store the sealed container in secondary containment in the designated waste area until it is ready for pickup by your EHS-approved vendor.

Data Presentation: Waste Stream Management Summary

Waste StreamContainer TypeKey Handling InstructionsDisposal Method
Pure Solid Compound Original container or HDPE jarKeep sealed, label clearly, segregate from incompatibles.Licensed Hazardous Waste Vendor
Contaminated Labware Lined box or plastic pailDo not include sharps or liquids. Seal when full.Licensed Hazardous Waste Vendor
Liquid Solutions HDPE or glass solvent bottleUse for non-halogenated waste only. Keep capped. Use secondary containment.Licensed Hazardous Waste Vendor
Empty Reagent Bottle Original containerTriple rinse with a suitable solvent; collect rinsate as liquid waste.[12]Deface label and dispose of as regular trash after rinsing.[12]

Section 4: Comprehensive Disposal and Safety Workflow

This workflow visualizes the entire process, integrating safety and procedural steps from initial handling to final disposal, emphasizing the continuous cycle of responsible chemical management.

DisposalWorkflow cluster_LabOps Laboratory Operations cluster_WasteManagement Waste Management & Disposal ppe 1. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) handling 2. Handle Compound in Ventilated Area (Fume Hood) ppe->handling generation 3. Waste Generation handling->generation segregation 4. Segregate Waste per Protocol (See Segregation Diagram) generation->segregation containment 5. Contain in Labeled Waste Vessel segregation->containment storage 6. Store in Designated Satellite Accumulation Area containment->storage request 7. Request Waste Pickup via EHS storage->request vendor 8. Licensed Vendor Collects Waste request->vendor final_disposal 9. Final Disposal at Approved Facility (e.g., Incineration) vendor->final_disposal

Caption: End-to-end workflow for safe disposal.

Section 5: Regulatory Compliance and Best Practices

All procedures described herein are designed to comply with the general requirements of regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States. However, researchers must always consult and adhere to their specific institutional and local regulations, as these can vary.[9][10] Your institution's EHS department is the ultimate authority on chemical disposal procedures for your location.

A core principle of modern chemical hygiene is waste minimization. This involves carefully planning experiments to use the smallest practical amount of material and avoiding the over-purchase of reagents that may expire before use. By adopting these practices, we not only enhance safety and reduce environmental impact but also improve the economic efficiency of our research.

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  • Fisher Scientific. (2025, December 26). Safety Data Sheet: 2-Oxa-7-azaspiro[3.5]nonane hemioxalate.
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Handling

A Researcher's Guide to the Safe Handling of 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane

As drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a thorough understanding of the potential hazards associated with each compound. This guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a thorough understanding of the potential hazards associated with each compound. This guide provides essential safety and logistical information for handling 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane, a unique diazaspiro compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, by analyzing data from structurally similar compounds, we can establish a robust safety protocol. This document is designed to empower researchers with the knowledge to handle this compound responsibly, ensuring both personal safety and the integrity of the research.

Hazard Assessment: An Evidence-Based Approach

While the toxicological properties of 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane have not been fully investigated, data from analogous diazaspiro and azaspiro compounds provide a strong basis for hazard assessment. Safety Data Sheets for similar structures consistently indicate the following GHS classifications:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2/2A) : Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3]

Based on this evidence, it is prudent to handle 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane as a compound that is hazardous upon contact with skin and eyes, and if inhaled.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this and similar chemical compounds.[4][5][6] The following table outlines the minimum required PPE, with explanations rooted in the potential hazards.

PPE ComponentSpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn when there is a risk of splashing.[7][8]Protects against splashes and airborne particles that can cause serious eye irritation.[2][3]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene) inspected prior to use.[6][7][8]Prevents skin contact, which can lead to irritation.[1][2]
Body Protection A laboratory coat or chemical-resistant suit that provides full coverage.[3][8]Protects the skin from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area. If dust formation is likely or ventilation is inadequate, a full-face respirator with an appropriate particulate filter (e.g., P95 or P1) should be used.[3][7]Prevents inhalation of the compound, which may cause respiratory irritation.[1][2]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment. The following workflow is designed to guide the user through the safe handling of 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane.

Preparation and Engineering Controls
  • Designated Work Area : Conduct all handling of the solid compound within a certified chemical fume hood to ensure adequate ventilation.[7]

  • Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

  • Spill Kit : Have a spill kit containing appropriate absorbent materials (e.g., Chemizorb®) readily available.[1]

Handling the Solid Compound
  • Don PPE : Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within the chemical fume hood.

    • Use tools and techniques that minimize the generation of dust.

    • Close the container tightly immediately after use.[2]

  • Solution Preparation :

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Ensure the chosen solvent is compatible with the compound.

Post-Handling Procedures
  • Decontamination :

    • Thoroughly clean the work area after handling is complete.

    • Wipe down all surfaces with an appropriate cleaning agent.

  • Glove Removal : Remove gloves using the proper technique to avoid skin contact with any potential contamination on the glove's outer surface.[3]

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves, even if no direct contact is suspected.[3][9]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Certification prep2 Test Eyewash & Safety Shower prep1->prep2 prep3 Locate Spill Kit prep2->prep3 handle1 Don Full PPE prep3->handle1 handle2 Weigh & Transfer in Fume Hood handle1->handle2 handle3 Prepare Solution handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Properly Remove Gloves post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Safe Handling Workflow for 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[10][11]

Waste Segregation and Labeling
  • Solid Waste :

    • Collect any solid waste contaminated with the compound (e.g., weighing paper, contaminated gloves) in a designated, sealed container.

    • Label the container clearly as "Hazardous Waste" and list the chemical contents.[10]

  • Liquid Waste :

    • Collect all liquid waste containing the compound in a compatible, sealed container.

    • Do not mix with other incompatible waste streams.[10]

    • Label the container clearly as "Hazardous Waste" and list the chemical contents and approximate concentrations.

Disposal Procedure
  • All waste containing 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane must be disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[10]

  • Under no circumstances should this chemical or its solutions be disposed of down the drain. [1][10]

G cluster_collection Waste Collection cluster_disposal Disposal collect1 Segregate Solid & Liquid Waste collect2 Use Compatible, Sealed Containers collect1->collect2 collect3 Label as 'Hazardous Waste' with Contents collect2->collect3 dispose1 Contact Institutional EH&S collect3->dispose1 dispose2 Arrange for Professional Disposal dispose1->dispose2 no_drain Do NOT Dispose Down Drain dispose1->no_drain end Proper Disposal dispose2->end start Waste Generation start->collect1

Caption: Chemical Waste Disposal Workflow.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3][7]

  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][7][9]

  • Inhalation : Remove to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical attention.[2][7]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7][9]

  • Spill : Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the spilled material and place it in a sealed container for disposal.[1][3]

By adhering to these guidelines, researchers can confidently and safely work with 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane, fostering a culture of safety and scientific excellence within the laboratory.

References

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